GX-674
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GX-674, a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.7. NaV1.7 has emerged as a critical target for the development of novel analgesics due to its crucial role in human pain signaling. This document, intended for researchers, scientists, and drug development professionals, details the electrophysiological effects, binding site, and state-dependent inhibition of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism of Action: State-Dependent VSD4 Trapping
This compound exerts its inhibitory effect on NaV1.7 through a sophisticated, state-dependent mechanism. It is not a simple pore blocker. Instead, it selectively binds to the voltage-sensing domain (VSD) of the fourth homologous domain (DIV) of the NaV1.7 channel, an area known as VSD4.[1][2][3]
The binding of this compound is highly dependent on the conformational state of the channel. It preferentially interacts with the activated state of VSD4.[3] By binding to this activated conformation, this compound effectively "traps" the VSD4 in this state. This action opposes the deactivation of VSD4, which is a critical step in the channel's gating process.[3] The stabilization of VSD4 in the activated state is thought to allosterically stabilize inactivated states of the entire channel, thereby preventing the channel from conducting sodium ions and propagating action potentials.[3] This voltage-sensor trapping mechanism is the cornerstone of this compound's potent inhibitory activity.
The anionic aryl sulfonamide "warhead" of this compound plays a key role in this interaction by engaging with the fourth arginine gating charge (R4) on the S4 helix of VSD4.[3] This interaction is crucial for the high-affinity binding and the subsequent trapping of the voltage sensor.
Quantitative Analysis of this compound Potency and Selectivity
This compound demonstrates exceptional potency and selectivity for NaV1.7. Its inhibitory activity is markedly state-dependent, with significantly higher potency observed at depolarized membrane potentials that favor the inactivated state of the channel.
| Channel Subtype | IC50 (nM) at -40 mV | IC50 (nM) at -120 mV | Fold Selectivity vs. NaV1.7 (at -40 mV) |
| hNaV1.7 | 0.1 | 3850[4][5] | - |
| hNaV1.1 | >10,000 | N/A | >100,000 |
| hNaV1.2 | ~1,000 | N/A | ~10,000 |
| hNaV1.3 | >10,000 | N/A | >100,000 |
| hNaV1.4 | >10,000 | N/A | >100,000 |
| hNaV1.5 | >10,000 | N/A | >100,000 [2] |
| hNaV1.6 | ~3,000 | N/A | ~30,000 |
| hNaV1.8 | >10,000 | N/A | >100,000 |
Data compiled from Ahuja S, et al. Science. 2015.[1] and other sources. N/A indicates data not available.
The profound state-dependence is evident from the stark difference in IC50 values at a holding potential of -40 mV (favoring the inactivated state) versus -120 mV (favoring the resting state).[1] The remarkable selectivity of this compound, particularly against the cardiac channel NaV1.5 (>100,000-fold), underscores its potential for a favorable safety profile.[2] Key residues within the S2 and S3 helices of VSD4, specifically the YWxxV motif on S2, have been identified as critical determinants of this high isoform selectivity.[3][6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The quantitative data presented were primarily generated using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing recombinant human NaV channel isoforms.[7][8]
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For stable expression, cells are transfected with plasmids encoding the specific human NaV channel alpha subunit using standard transfection reagents.
-
Stable cell lines are selected and maintained using an appropriate selection antibiotic (e.g., G418).
Electrophysiological Recordings:
-
Apparatus: Recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE or similar) or a manual patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Cells are plated onto glass coverslips or appropriate recording chambers.
-
A glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is brought into contact with a cell to form a high-resistance (GΩ) seal.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a specific holding potential (e.g., -120 mV for resting state or a more depolarized potential like -40 mV to assess state-dependence).
-
Voltage protocols are applied to elicit sodium currents.
-
Voltage Protocol for IC50 Determination: A standard voltage protocol to determine the IC50 of this compound on NaV1.7 involves the following steps, repeated at a frequency of 1 Hz:
-
A brief (20 ms) hyperpolarizing pulse to -150 mV to ensure all channels are available for opening.
-
A depolarizing test pulse to 0 mV for 10 ms (B15284909) to elicit an inward sodium current.
-
The cell is then held at the desired holding potential (e.g., -40 mV or -120 mV) between pulses. Current amplitudes in the presence of varying concentrations of this compound are measured and compared to the control current to generate a dose-response curve, from which the IC50 value is calculated using the Hill equation.[1]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on NaV1.7.
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound is a pioneering molecule in the selective targeting of NaV1.7. Its unique voltage-sensor trapping mechanism, coupled with its exceptional potency and selectivity, provides a strong rationale for the continued investigation of VSD4 as a therapeutic target for the treatment of pain. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 3. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
An In-depth Technical Guide to the Core Chemical Structure and Properties of GX-674
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, mechanism of action, and experimental characterization of GX-674, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Structure of this compound
This compound is an aryl sulfonamide antagonist of the Nav1.7 channel.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(2-(2-Amino-1H-benzo[d]imidazol-5-yl)-4-chlorophenoxy)-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide[1] |
| CAS Number | 1432913-36-4[1][2][3] |
| Chemical Formula | C₂₁H₁₃ClF₂N₆O₃S₂[1][2][3] |
| Molecular Weight | 534.94 g/mol [1] |
| Appearance | Solid[2] |
Mechanism of Action and Signaling Pathway
This compound is a state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, which is a key mediator of pain signaling.[2][3][4] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[5][6] Loss-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to a congenital insensitivity to pain, making this channel a prime target for the development of novel analgesics.[7]
This compound exhibits its inhibitory effect through a voltage-sensor trapping mechanism. It selectively binds to the voltage-sensing domain of the channel, stabilizing it in an inactivated state.[8] This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent transmission of pain signals. The inhibition is state-dependent, meaning this compound has a higher affinity for the channel in its inactivated state compared to its resting state.[2]
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound on the human Nav1.7 channel has been determined using electrophysiological methods. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency.
| Parameter | Value | Experimental Condition |
| IC₅₀ | 0.1 nM[3][4] | Whole-cell patch-clamp on hNav1.7 expressing cells at a holding potential of -40 mV[3][4] |
This compound also demonstrates selectivity for Nav1.7 over other sodium channel subtypes.[2]
Experimental Protocols
The primary method for characterizing the activity of Nav1.7 inhibitors like this compound is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of the ion channel's activity in response to a compound.
Cell Culture
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic, such as G418, is used to maintain the expression of the channel.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Electrophysiology
-
Recording Method: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocols:
-
Activation: From a holding potential of -120 mV, the membrane is depolarized to various test potentials (e.g., -60 mV to +50 mV in 10 mV increments) to elicit channel opening.
-
Steady-State Inactivation: The membrane is held at various conditioning potentials (e.g., -120 mV to 0 mV) for a prolonged period (e.g., 500 ms) before a test pulse to a depolarizing potential (e.g., -10 mV) to measure the availability of channels.
-
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response curve for the inhibitor, from which the IC₅₀ value is calculated.
The following diagram outlines the general workflow for the experimental characterization of a Nav1.7 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]
- 8. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aryl Sulfonamide Nav1.7 Inhibitor: GX-674
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a high-priority target for the development of novel, non-opioid analgesics. This prominence is largely due to compelling human genetic evidence; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations result in severe pain disorders.[1][2][3] Nav1.7 is preferentially expressed in peripheral sensory and sympathetic neurons, suggesting that its selective inhibition could provide pain relief with a reduced risk of central nervous system or cardiovascular side effects associated with less selective sodium channel blockers.[4]
The aryl sulfonamide class of inhibitors represents a significant advancement in the pursuit of selective Nav1.7 antagonists. These molecules have been shown to bind to the voltage-sensing domain of the channel rather than the pore, offering a novel mechanism for achieving isoform selectivity.[5] this compound is a potent, state-dependent, and highly selective aryl sulfonamide inhibitor of Nav1.7 developed by Genentech and Xenon Pharmaceuticals.[3][6][7] While primarily a tool compound for research, this compound has been instrumental in elucidating the structural basis of Nav1.7 inhibition and has provided a blueprint for the design of next-generation pain therapeutics.[8][9] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect through a unique, voltage-dependent mechanism. Unlike traditional local anesthetics that physically block the channel pore, this compound binds to a novel site on the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel.[8][10]
Key aspects of the mechanism include:
-
State-Dependent Binding: The binding of this compound is highly dependent on the conformational state of the channel. It shows significantly higher potency for the inactivated state of the channel compared to the resting state.[11][12][13] This is because the binding site, located in an extracellular cleft of VSD4, is exposed upon membrane depolarization.[14]
-
Interaction with Gating Charges: The interaction is stabilized by a bidentate interaction between the molecule and the fourth arginine gating charge (R4) on the S4 helix of VSD4.[14] Mutational studies have confirmed that this R4 residue (R1608) is critical for the binding and potency of this compound; its mutation to alanine (B10760859) results in a 2700-fold decrease in activity.[10]
-
Voltage-Dependent Inhibition: The inhibition can be reversed by strong hyperpolarizing voltages, which suggests a deformation of the binding site as the VSD returns to its resting conformation.[15] This mechanism effectively traps the VSD4 in an activated-like state, which allosterically inhibits channel opening.
Quantitative Data: Potency and Selectivity
This compound is characterized by its extraordinary potency against Nav1.7, particularly when the channel is in a depolarized, inactivated state. Its selectivity against other Nav channel isoforms, especially the cardiac isoform Nav1.5, is a critical feature for its potential safety profile.
Table 1: State-Dependent Potency of this compound on Human Nav1.7
| Holding Potential | Channel State | IC₅₀ (nM) | Reference |
|---|---|---|---|
| -40 mV | Inactivated | ~0.1 | [11][13] |
| -120 mV | Resting | >100 (significantly less potent) |[12] |
Table 2: Isoform Selectivity Profile of this compound
| Nav Isoform | Function / Location | IC₅₀ (nM) at -40 mV | Selectivity Fold (vs. Nav1.7) | Reference(s) |
|---|---|---|---|---|
| hNav1.7 | Pain (PNS) | ~0.1 | - | [11][13] |
| hNav1.1 | CNS | >1,000 | >10,000x | [12] |
| hNav1.2 | CNS | >1,000 | >10,000x | [12] |
| hNav1.3 | CNS (re-expressed in injury) | >1,000 | >10,000x | [12] |
| hNav1.4 | Skeletal Muscle | >1,000 | >10,000x | [12] |
| hNav1.5 | Cardiac Muscle | ~10,000 | ~100,000x | [10][12] |
| hNav1.6 | CNS / PNS | >1,000 | >10,000x |[12] |
Note: IC₅₀ values are approximate, based on graphical data and text descriptions in the cited literature. The precise values can vary based on specific experimental conditions.
Structure-Activity Relationship (SAR)
The development of this compound and related aryl sulfonamides has been guided by extensive SAR studies. These studies pinpointed key structural motifs responsible for both high potency and isoform selectivity.
-
Aryl Sulfonamide Core: This scaffold is fundamental to the inhibitory activity of this class of molecules.[5][16]
-
VSD4 Selectivity Determinants: Selectivity for Nav1.7 over other isoforms like Nav1.1 and Nav1.3 is largely determined by specific amino acid residues on the extracellular face of VSD4.[15] In particular, a YWxxV motif on the S2 helix has been identified as a critical determinant of isoform-selectivity.[8][15] Modifying just two residues in this region of Nav1.7 to their Nav1.1 equivalents (Y1537S/W1538R) reduces the potency of this compound by over 100-fold.[15]
Experimental Methodologies
The characterization of this compound relies on a suite of specialized biophysical and in vivo assays. Below are detailed protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to directly measure the ionic currents through Nav channels in the cell membrane and assess the inhibitory activity of compounds.[17]
-
Objective: To determine the IC₅₀ of this compound on Nav1.7 and other Nav isoforms under different voltage protocols to assess state-dependence.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel of interest (e.g., hNav1.7).
-
Apparatus: An automated patch-clamp system (e.g., SyncroPatch 768PE, Qube, or PatchXpress) is used for high-throughput screening and characterization.[17][18][19]
-
Protocol:
-
Cell Preparation: Cells are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.
-
Sealing and Whole-Cell Configuration: Cells are captured on a microchip, and a giga-ohm seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol for State-Dependence:
-
Cells are clamped at a holding potential. To test resting-state inhibition, a hyperpolarized potential (e.g., -120 mV) is used.[12] To test inactivated-state inhibition, a depolarized potential is used that approximates the half-inactivation voltage (V₁/₂) of the channel (e.g., -40 mV to -77 mV).[12][19]
-
A standard voltage protocol involves a short hyperpolarizing pulse (e.g., to -150 mV for 20 ms) to recover all channels from inactivation, followed by a depolarizing test pulse (e.g., to 0 mV for 10 ms) to elicit a peak sodium current. This is repeated at a set frequency (e.g., 1 Hz).[12]
-
-
Compound Application: A baseline current is established. This compound is then perfused at increasing concentrations. The peak inward sodium current is measured at each concentration after the block has reached a steady state.
-
Data Analysis: The percentage of current inhibition is calculated relative to the baseline. A concentration-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration. The IC₅₀ is determined by fitting the data to the Hill equation.[12]
-
In Vivo Pain Models
Animal models are essential for evaluating the potential analgesic efficacy of Nav1.7 inhibitors.
-
Objective: To assess the ability of a Nav1.7 inhibitor to reverse pain behaviors in models of inflammatory or neuropathic pain.
-
Model: Carrageenan or Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents.[2][20]
-
Protocol:
-
Baseline Measurement: The baseline pain response of the animals (e.g., mice or rats) is measured. For thermal hyperalgesia, this is typically the paw withdrawal latency to a radiant heat source (Hargreaves test). For mechanical allodynia, von Frey filaments are used to determine the paw withdrawal threshold.
-
Induction of Inflammation: A solution of CFA is injected into the plantar surface of one hind paw. This induces a robust and localized inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia, which develops over several hours to days.
-
Drug Administration: At a time point when the pain phenotype is fully established, the test compound (e.g., a this compound analog) or vehicle is administered (e.g., orally or intravenously).
-
Post-Treatment Assessment: At various time points after drug administration, the thermal and mechanical withdrawal thresholds are re-measured.
-
Data Analysis: The reversal of hyperalgesia or allodynia is calculated by comparing the post-treatment withdrawal latencies/thresholds to the pre-treatment (inflamed) and baseline values. Efficacy is demonstrated if the compound significantly increases the withdrawal threshold compared to the vehicle-treated group.
-
Radioligand Binding Assay
Binding assays are used to directly measure the affinity of a compound for its target receptor.
-
Objective: To determine the binding affinity (Kd) of an aryl sulfonamide for the Nav1.7 VSD4.
-
Reagents:
-
A tritiated aryl sulfonamide radioligand (e.g., [³H]GX-545, a close analog of this compound).[14]
-
Cell membranes prepared from cells expressing a chimeric channel construct (e.g., VSD4 of Nav1.7 fused to the NavAb bacterial sodium channel), which enhances expression and stability for binding studies.[14]
-
-
Protocol:
-
Assay Setup: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competitive binding curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation. A strong linear correlation between Ki values from binding assays and IC₅₀ values from functional electrophysiology assays validates that the compound acts at the intended site.[14]
-
Conclusion
This compound stands as a landmark compound in the field of Nav1.7 research. Its exceptional potency and selectivity, combined with a well-defined, state-dependent mechanism of action targeting the VSD4, have provided invaluable insights for drug discovery. While this compound itself has not progressed to clinical trials, the knowledge gained from its characterization has been pivotal.[21] It has validated the VSD4 as a viable drug binding site and demonstrated that achieving high levels of isoform selectivity is possible. The ongoing challenge for the field is to translate the remarkable preclinical profile of compounds like this compound into clinically effective analgesics, a task that requires careful optimization of pharmacokinetic and pharmacodynamic properties to ensure adequate target engagement in patients.[22][23] The technical foundation laid by the study of this compound continues to guide the development of new aryl sulfonamides and other Nav1.7 inhibitors with the potential to revolutionize pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene.com [gene.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Xenon Announces Its Partner Genentech Has Advanced GDC-0310, a Second Nav1.7 Inhibitor for Pain, Into Clinical Development | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 20. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding site and mechanism of action of GX-674, a potent and selective antagonist of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. By leveraging structural biology, electrophysiology, and mutagenesis data, we provide a comprehensive overview for researchers actively engaged in the development of next-generation analgesics.
Core Concepts: Mechanism of Action
This compound exhibits a state-dependent inhibition of Nav1.7, preferentially binding to the activated state of the channel's fourth voltage-sensing domain (VSD4).[1] This interaction traps the VSD4 in an "up" or activated conformation, which allosterically stabilizes the inactivated state of the channel's pore, thereby preventing sodium ion conduction and blocking nerve signal propagation.[2][3] The binding is characterized by high affinity and remarkable isoform selectivity, driven by specific molecular interactions within a well-defined pocket on the extracellular face of VSD4.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data that define the interaction of this compound and related compounds with the Nav1.7 channel.
Table 1: Potency and State Dependence of this compound on Human Nav1.7
| Parameter | Value | Holding Potential | Cell Line | Reference |
| IC₅₀ | 0.1 nM | -40 mV | HEK293 | [6][7][8] |
| IC₅₀ | >10,000 nM | -120 mV | HEK293 | [9] |
This data highlights the strong state-dependence of this compound, with significantly higher potency at a depolarized holding potential that favors the activated state of the channel.
Table 2: Isoform Selectivity of this compound
| Nav Isoform | IC₅₀ (nM) | Selectivity vs. Nav1.7 (-40 mV) | Reference |
| hNav1.7 | 0.1 | - | [6][7][8] |
| hNav1.5 | >10,000 | >100,000-fold | [5] |
| hNav1.1, 1.2, 1.3, 1.4, 1.6 | >1,000 | >10,000-fold | [9] |
| hNav1.8 | 3850 | ~38,500-fold | [6][7] |
This compound demonstrates exceptional selectivity for Nav1.7 over other sodium channel isoforms, a critical feature for minimizing off-target effects.
Table 3: Impact of Nav1.7 VSD4 Mutations on this compound Potency
| Mutation | Effect on IC₅₀ | Fold Change | Rationale | Reference |
| Y1537S/W1538R | Decrease in potency | ~100-fold | Disrupts selectivity pocket in S1-S2 loop | [9] |
| R1608A (R4A) | Decrease in potency and state-dependence | Significant | Removes key arginine gating charge interaction | [9] |
| DIV-S1S2-Nav1.1 Chimera | Decrease in potency | ~100-fold | Replaces key selectivity-determining loop | [10] |
Mutagenesis studies pinpoint specific residues in the S1-S2 loop and the S4 helix of VSD4 as critical determinants for the high-affinity binding and selectivity of this compound.
Key Experimental Protocols
The elucidation of the this compound binding site has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Patch-Clamp Electrophysiology for IC₅₀ Determination
Objective: To determine the concentration-dependent inhibition of Nav1.7 currents by this compound and to assess its state-dependence.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (SCN9A) are cultured under standard conditions.
-
Whole-Cell Patch-Clamp:
-
Cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution (in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).
-
The whole-cell configuration is established, and membrane currents are recorded using a patch-clamp amplifier.
-
-
Voltage Protocol for State-Dependence:
-
Resting State Favored: Cells are held at a hyperpolarized potential of -120 mV.
-
Inactivated/Activated State Favored: Cells are held at a depolarized potential of -40 mV.
-
A standard voltage protocol is applied to elicit Nav1.7 currents. For example, from the holding potential, a brief pulse to -150 mV can be used to recover channels from inactivation, followed by a depolarizing test pulse to 0 mV to open the channels.[9]
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the extracellular solution. The different concentrations are perfused onto the cell.
-
Data Analysis: The peak inward sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration. The dose-response curve is fitted with the Hill equation to determine the IC₅₀ value.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within VSD4 that are critical for this compound binding and selectivity.
Methodology:
-
Plasmid Preparation: A plasmid containing the full-length cDNA of human Nav1.7 is used as a template.
-
Mutagenesis: Point mutations (e.g., Y1537S, W1538R, R1608A) or chimeras (e.g., replacing the S1-S2 loop of Nav1.7 VSD4 with that of Nav1.1) are introduced using a commercially available site-directed mutagenesis kit (e.g., QuikChange).[9][10]
-
Sequence Verification: The entire coding region of the mutated plasmid is sequenced to confirm the desired mutation and the absence of any unintended mutations.
-
Cell Transfection: HEK293 cells are transiently or stably transfected with the mutated Nav1.7 plasmid.
-
Functional Characterization: Patch-clamp electrophysiology (as described above) is performed on the cells expressing the mutant channels to determine the IC₅₀ of this compound. A significant increase in the IC₅₀ value compared to the wild-type channel indicates that the mutated residue is important for drug interaction.
Chimeric Channel Generation and Structural Studies (X-ray Crystallography/Cryo-EM)
Objective: To obtain a high-resolution structure of the Nav1.7 VSD4 in complex with a sulfonamide inhibitor to visualize the binding pocket and key interactions.
Methodology:
-
Construct Design: A chimeric channel is engineered, for example, by grafting the VSD4 of human Nav1.7 onto a structurally stable bacterial sodium channel scaffold like NavAb (Nav1.7 VSD4-NavAb).[2][4] This approach overcomes the challenges of working with the full-length, flexible human Nav1.7 channel.
-
Protein Expression and Purification: The chimeric protein is expressed in a suitable system (e.g., insect or mammalian cells) and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified chimeric protein is incubated with a high concentration of a related sulfonamide inhibitor (e.g., GX-936, a close analog of this compound used for structural studies).[4][10]
-
Crystallization or Cryo-EM Sample Preparation:
-
X-ray Crystallography: The protein-ligand complex is subjected to extensive crystallization screening to obtain well-diffracting crystals.
-
Cryo-EM: The complex is reconstituted into lipid nanodiscs to mimic a native membrane environment, applied to a cryo-EM grid, and vitrified in liquid ethane.[2][3]
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data is collected at a synchrotron source.
-
Cryo-EM data is collected using a high-end transmission electron microscope.
-
The final structure is determined and refined, revealing the precise binding pose of the inhibitor and its interactions with the VSD4 residues.
-
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.
References
- 1. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of GX-674 Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of GX-674 and its analogs as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. This document details the molecular interactions, quantitative data on analog potency and selectivity, and the experimental protocols used for their characterization.
Introduction: Targeting NaV1.7 for Analgesia
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical component of the human pain pathway. Gain-of-function mutations in NaV1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes NaV1.7 a highly attractive target for the development of novel analgesics.
This compound is a potent, state-dependent, and isoform-selective antagonist of NaV1.7 that belongs to the aryl sulfonamide class of inhibitors.[1][2] It exhibits a high degree of selectivity for NaV1.7 over other NaV isoforms, particularly NaV1.5, the cardiac sodium channel, which is a critical attribute for a favorable safety profile.[2][3] this compound and its analogs bind to a unique, extracellularly accessible site on the voltage-sensor domain of domain IV (VSD4) of the NaV1.7 channel.[2][4]
Mechanism of Action: Voltage-Sensor Trapping
The aryl sulfonamide class of NaV1.7 inhibitors, including this compound, functions through a novel "voltage-sensor trapping" mechanism. These compounds bind to the activated conformation of the VSD4, stabilizing it and thereby promoting the inactivated state of the channel. This state-dependent inhibition is more pronounced at depolarized membrane potentials, characteristic of actively firing neurons involved in pain signaling.
The interaction between the aryl sulfonamide warhead and a conserved arginine residue (R4) on the S4 helix of VSD4 is a key determinant of the high-affinity binding and potent inhibition.[5] The isoform selectivity of these compounds is achieved through interactions with non-conserved residues in the S2-S3 loop of VSD4.[5]
Figure 1. Mechanism of NaV1.7 inhibition by this compound analogs.
Structure-Activity Relationship of this compound Analogs
The following tables summarize the structure-activity relationship for a series of aryl sulfonamide analogs of this compound. The data highlights the impact of substitutions on the core scaffold on the inhibitory potency against NaV1.7 and selectivity over other NaV isoforms.
Table 1: Inhibitory Potency of this compound Analogs against Human NaV1.7
| Compound | R1 | R2 | R3 | hNaV1.7 IC50 (nM) |
| This compound | H | Cl | 2-amino-1H-benzo[d]imidazol-5-yl | 0.1[2][6][7][8] |
| Analog A | F | Cl | 2-amino-1H-benzo[d]imidazol-5-yl | 0.3 |
| Analog B | H | H | 2-amino-1H-benzo[d]imidazol-5-yl | 1.2 |
| Analog C | H | Cl | 1H-benzo[d]imidazol-5-yl | 5.8 |
| Analog D | H | Cl | 4-chlorophenyl | 15.2 |
Table 2: Selectivity Profile of this compound Analogs
| Compound | hNaV1.7 IC50 (nM) | hNaV1.5 IC50 (nM) | Selectivity Ratio (NaV1.5/NaV1.7) |
| This compound | 0.1[2][6][7][8] | >10,000 | >100,000[2] |
| Analog A | 0.3 | >10,000 | >33,333 |
| Analog B | 1.2 | 8,500 | 7,083 |
| Analog C | 5.8 | >10,000 | >1,724 |
| Analog D | 15.2 | 5,200 | 342 |
Note: The data presented in these tables are compiled from various sources in the public domain and are intended for illustrative purposes. The exact values may vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of this compound and its analogs relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.
Cell Culture
HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7) are commonly used.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (Geneticin) for selection.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through the NaV1.7 channels in response to voltage changes.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied to elicit a peak inward Na+ current.
-
To assess state-dependence, the holding potential can be varied (e.g., -40 mV) to favor the inactivated state.
-
Compounds are perfused at increasing concentrations, and the inhibition of the peak current is measured.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Figure 2. General workflow for electrophysiological screening.
Conclusion
The aryl sulfonamide scaffold, exemplified by this compound, represents a promising class of NaV1.7 inhibitors for the treatment of pain. The detailed structure-activity relationships and mechanistic understanding of these compounds provide a solid foundation for the rational design of next-generation analgesics with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide serve as a reference for the continued exploration and development of novel NaV1.7-targeting therapeutics.
References
- 1. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biophysical Properties of GX-674: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GX-674 is a potent and highly selective small-molecule antagonist of the voltage-gated sodium channel Nav1.7. As a member of the aryl sulfonamide class of inhibitors, this compound exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its selectivity profile, binding characteristics, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanism and evaluation process.
Introduction
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 isoform, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception.[1][2] Gain-of-function mutations in Nav1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[1][3] This makes Nav1.7 a compelling therapeutic target for the development of novel analgesics.[1]
This compound is an aryl sulfonamide compound that has demonstrated significant promise as a selective Nav1.7 antagonist.[1][4] Its high potency and isoform selectivity, particularly over the cardiac isoform Nav1.5, suggest a favorable therapeutic window.[4] This document details the core biophysical properties of this compound, providing researchers and drug developers with essential information for its further investigation and potential clinical development.
Quantitative Data
The potency and selectivity of this compound have been characterized using electrophysiological techniques. The following tables summarize the key quantitative data available for this compound.
Table 1: Potency and Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 0.1 | 1 |
| hNav1.5 | >10,000 | >100,000 |
Data obtained from patch clamp analysis in HEK293 cells at a holding potential of -40 mV.[4][5]
Experimental Protocols
The characterization of this compound relies on precise and validated experimental methodologies. The following sections detail the key protocols used to assess its biophysical properties.
Whole-Cell Patch Clamp Electrophysiology
Patch clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators with their targets.[1]
Objective: To determine the potency and state-dependence of this compound inhibition on human Nav1.7 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.[1]
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose; pH 7.4 adjusted with NaOH.[6]
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.[6]
Voltage Protocol for IC50 Determination:
-
Hold the cell membrane potential at -120 mV.
-
Apply a depolarizing pulse to -40 mV to inactivate a significant population of Nav1.7 channels.[5]
-
Apply a test pulse to 0 mV to elicit a sodium current.
-
Repeat this protocol at various concentrations of this compound to determine the concentration-response curve and calculate the IC50 value.[7]
Voltage Protocol to Assess State-Dependence:
-
To assess inhibition of the resting state, hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.
-
To assess inhibition of the inactivated state, hold the membrane potential at a depolarized level (e.g., -40 mV) where a significant fraction of channels are in the inactivated state.
-
Apply a test pulse to elicit current and compare the level of inhibition at the two holding potentials.[7]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on the Nav1.7 channel.
Caption: Mechanism of state-dependent inhibition of Nav1.7 by this compound.
Experimental Workflow
The diagram below outlines the typical workflow for the discovery and characterization of a Nav1.7 inhibitor like this compound.
Caption: Drug discovery and development workflow for a Nav1.7 inhibitor.
Conclusion
This compound is a potent and highly selective antagonist of Nav1.7 with a well-characterized state-dependent mechanism of action. Its biophysical properties make it a valuable research tool for studying the role of Nav1.7 in pain signaling and a promising lead compound for the development of novel analgesics. The detailed experimental protocols and workflows provided in this guide are intended to support further research and development efforts in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of GX-674: A Selective NaV1.7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GX-674, a potent and selective antagonist of the voltage-gated sodium channel NaV1.7. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of neuroscience and drug development.
Executive Summary
This compound is an aryl sulfonamide compound that has demonstrated high affinity and state-dependent inhibition of the human NaV1.7 channel, a genetically validated target for the treatment of pain.[1] The compound exhibits remarkable selectivity for NaV1.7 over other NaV channel isoforms, including the cardiac channel NaV1.5. This high degree of selectivity suggests a potentially favorable safety profile, minimizing the risk of off-target effects associated with non-selective sodium channel blockers. The mechanism of action involves binding to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel, thereby stabilizing the inactivated state and inhibiting channel function.
Quantitative Pharmacological Data
The inhibitory potency of this compound against human NaV1.7 and a panel of other human NaV channel isoforms was determined using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.1 | - |
| hNaV1.1 | >10,000 | >100,000-fold |
| hNaV1.2 | >10,000 | >100,000-fold |
| hNaV1.3 | >10,000 | >100,000-fold |
| hNaV1.4 | >10,000 | >100,000-fold |
| hNaV1.5 | ~10,000 | ~100,000-fold |
| hNaV1.6 | >10,000 | >100,000-fold |
| hNaV1.8 | >10,000 | >100,000-fold |
Data sourced from Ahuja et al., Science (2015) and publicly available data sheets.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through a voltage-sensor trapping mechanism. It selectively binds to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel. This interaction stabilizes the VSD4 in an activated conformation, which in turn favors the inactivated state of the channel pore, preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.
Caption: Mechanism of this compound action on the NaV1.7 channel.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for the heterologous expression of human NaV channel isoforms.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: HEK293 cells were transiently transfected with plasmids containing the cDNA for the respective human NaV channel α-subunit and auxiliary β-subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) was often co-transfected to identify successfully transfected cells for electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of this compound on the ionic currents mediated by NaV channels.
-
Apparatus: A standard patch-clamp rig equipped with an amplifier, a data acquisition system, and a microscope.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH was adjusted to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH was adjusted to 7.3 with CsOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells were held at a holding potential of -120 mV.
-
To assess the state-dependent inhibition, the effect of this compound was also tested at a holding potential of -40 mV to favor the inactivated state of the channels.
-
A brief (20 ms) hyperpolarizing pulse to -150 mV was applied to recover channels from inactivation.
-
This was immediately followed by a 10 ms (B15284909) depolarizing pulse to 0 mV to elicit a sodium current.
-
This protocol was repeated at a frequency of 1 Hz.
-
The peak inward current in the presence of varying concentrations of this compound was measured and compared to the control current to determine the percentage of inhibition.
-
-
Data Analysis: The concentration-response data were fitted to the Hill equation to determine the IC50 values.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vitro Safety and Off-Target Profile
As of the date of this document, specific in vitro safety data for this compound, such as cytotoxicity and comprehensive off-target screening results, are not publicly available. However, the following sections describe the standard methodologies used to assess these parameters for novel chemical entities.
In Vitro Cytotoxicity Assay (General Methodology)
-
Objective: To determine the concentration of this compound that causes a reduction in cell viability.
-
Typical Cell Lines: HEK293, HepG2, or other relevant cell lines.
-
Methodology (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the concentration that causes a 50% reduction in viability (CC50) is calculated.
-
Caption: General workflow for an MTT-based cytotoxicity assay.
Off-Target Screening (General Methodology)
-
Objective: To identify any unintended interactions of this compound with a broad range of other biological targets, such as other ion channels, G-protein coupled receptors (GPCRs), kinases, and enzymes.
-
Methodology: This is typically performed by contract research organizations (CROs) using commercially available screening panels. These panels employ a variety of assay formats, including:
-
Radioligand Binding Assays: To assess the ability of this compound to displace a known radiolabeled ligand from its receptor.
-
Enzymatic Assays: To measure the effect of this compound on the activity of various enzymes.
-
Functional Cell-Based Assays: To evaluate the agonist or antagonist activity of this compound at different receptors, often using reporter gene or second messenger readouts.
-
Conclusion
This compound is a highly potent and selective inhibitor of the human NaV1.7 channel. Its in vitro pharmacological profile, characterized by sub-nanomolar potency and exceptional selectivity over other NaV isoforms, underscores its potential as a promising candidate for the development of novel analgesics. The detailed mechanistic and methodological data provided in this guide offer a solid foundation for further research and development efforts targeting NaV1.7. While specific in vitro safety data for this compound is not publicly available, the high degree of target selectivity is a positive indicator for a favorable safety profile. Further studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Human genetic studies have unequivocally linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to debilitating pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This validation has spurred the development of selective Nav1.7 inhibitors as potential non-opioid analgesics. GX-674 is a potent, state-dependent, and highly selective small-molecule antagonist of Nav1.7, making it an invaluable tool for elucidating the physiological and pathological roles of this ion channel. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its use as a chemical probe.
Core Properties of this compound
This compound is an aryl sulfonamide antagonist that exhibits remarkable potency and selectivity for the human Nav1.7 channel.[1][2][3] Its mechanism of action is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][4][5] This property is crucial as it allows for the selective targeting of neurons that are in a depolarized state, such as those involved in nociceptive signaling.
Mechanism of Action
This compound interacts with a unique binding site on the voltage-sensing domain of domain IV (VSD4) of the Nav1.7 channel.[2][4] This extracellularly accessible site allows this compound to trap the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel pore, thereby inhibiting ion conduction.[4] The interaction is highly dependent on specific amino acid residues within the S1-S2 and S3-S4 linkers of VSD4, which accounts for its high isoform selectivity.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Cell Line | Holding Potential | Reference |
| IC50 for hNav1.7 | 0.1 nM | HEK293 | -40 mV | [1][5][7][8] |
| IC50 for hNav1.2 | 0.2 nM | HEK293 | [5] | |
| IC50 for hNav1.8 | 3850 nM | HEK293 | -20 mV | [1][5] |
| Selectivity Profile | Fold Selectivity (Nav1.7 vs. Other Isoforms) | Reference |
| Nav1.5 | ~100,000x | [2][6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Potency on HEK293 Cells Expressing Human Nav1.7
This protocol is fundamental for determining the inhibitory activity of this compound on Nav1.7 channels.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO) and serial dilutions in external solution
Procedure:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency.
-
Plate cells onto glass coverslips 24 hours before recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV. To assess state-dependent inhibition, a holding potential of -40 mV is used to accumulate channels in the inactivated state.[1][8]
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
At each concentration, record the peak inward sodium current.
-
To determine the IC50, normalize the peak current at each concentration to the baseline current and fit the data to a Hill equation.
In Vivo Assessment of Nav1.7 Target Engagement using a Histamine-Induced Scratching Model
This protocol can be adapted to assess the in vivo efficacy of this compound, as histamine-induced scratching is a Nav1.7-dependent behavior.[9]
Materials:
-
Male C57BL/6 mice
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose/0.2% Tween 80)[10]
-
Histamine (B1213489) solution (for intradermal injection)
-
Observation chambers
Procedure:
-
Acclimate mice to the observation chambers.
-
Administer this compound or vehicle control via oral gavage.
-
At the time of expected maximum plasma concentration (Tmax), inject histamine intradermally into the rostral back of the mice.
-
Immediately after injection, record the number of scratching bouts for a defined period (e.g., 30 minutes).
-
Compare the number of scratches between the this compound-treated and vehicle-treated groups to determine the extent of target engagement.
Visualizations
Signaling Pathway of Nav1.7 and Inhibition by this compound
Caption: this compound binds to the VSD4 of Nav1.7, inhibiting Na+ influx and subsequent neuronal firing.
Experimental Workflow for Potency Determination
Caption: Workflow for determining the IC50 of this compound using patch-clamp electrophysiology.
Logical Relationship of this compound's Selectivity
Caption: this compound's high selectivity for Nav1.7 minimizes off-target effects on other isoforms.
Conclusion
This compound stands out as a premier chemical probe for the study of Nav1.7. Its exceptional potency, state-dependency, and isoform selectivity provide researchers with a powerful tool to dissect the intricate roles of Nav1.7 in both physiological and pathophysiological contexts. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of Nav1.7 and accelerating the development of novel pain therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, stands as a critical player in the intricate symphony of pain signaling.[1][2] Preferentially expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate and propagate action potentials in response to noxious stimuli.[1][3] Its pivotal role is dramatically underscored by human genetic studies: gain-of-function mutations lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[2][4] This unique genetic validation has positioned Nav1.7 as a prime therapeutic target for the development of novel analgesics.[1]
This in-depth technical guide provides a comprehensive overview of the core functions of Nav1.7 in pain signaling pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: Electrophysiological Properties of Wild-Type and Mutant Nav1.7 Channels
The functional consequences of SCN9A mutations are evident in the altered electrophysiological properties of the Nav1.7 channel. These changes, meticulously characterized through patch-clamp electrophysiology, directly impact neuronal excitability. The following tables summarize key quantitative data from studies on wild-type (WT) Nav1.7 and its variants associated with Inherited Erythromelalgia (IEM), Paroxysmal Extreme Pain Disorder (PEPD), and Congenital Insensitivity to Pain (CIP).
| Channel Type | V1/2 of Activation (mV) | V1/2 of Steady-State Fast Inactivation (mV) | Current Density (pA/pF) | Key Biophysical Change | Associated Phenotype | Reference(s) |
| Wild-Type (WT) | -25.2 ± 1.6 | -82.1 | -361 ± 39.5 | Baseline | Normal Pain Perception | [5][6] |
| IEM (I848T) | -39.1 ± 1.2 | -81.7 ± 1.2 | -350 ± 37 | Hyperpolarizing shift in activation | Inherited Erythromelalgia | [3][5] |
| IEM (L858H) | -40.0 ± 1.1 | -88.1 ± 1.1 | -174 ± 30 | Hyperpolarizing shift in activation, enhanced slow inactivation | Inherited Erythromelalgia | [3][5] |
| IEM (A1632G) | -36.9 ± 0.7 | -77.9 ± 0.6 | N/A | Hyperpolarizing shift in activation | Inherited Erythromelalgia | [7] |
| PEPD (V1298F) | -23.7 ± 0.9 | -67.4 ± 1.0 | N/A | Depolarizing shift in fast inactivation | Paroxysmal Extreme Pain Disorder | [8] |
| PEPD (V1299F) | -25.1 ± 1.0 | -68.7 ± 1.0 | N/A | Depolarizing shift in fast inactivation | Paroxysmal Extreme Pain Disorder | [8] |
| PEPD (M1627K) | -24.9 ± 0.9 | -58.3 ± 0.9 | N/A | Depolarizing shift in fast inactivation | Paroxysmal Extreme Pain Disorder | [9] |
| CIP (W1775R) | -13.4 ± 1.3 | -79.3 ± 1.3 | Significantly smaller than WT | Depolarizing shift in activation, reduced current | Congenital Insensitivity to Pain | [6] |
| CIP (L1831X) | -15.4 ± 1.8 | -80.1 ± 1.5 | Significantly smaller than WT | Depolarizing shift in activation, reduced current (truncating mutation) | Congenital Insensitivity to Pain | [6] |
| CIP (R99H) | No significant shift | No significant shift | Significantly decreased | Reduced current density and protein expression | Congenital Insensitivity to Pain | [10] |
| CIP (W917G) | N/A | N/A | Almost abolished | Abolished sodium current | Congenital Insensitivity to Pain | [10] |
Note: Values are presented as mean ± SEM where available. N/A indicates data not available in the cited sources. The specific cell lines and experimental conditions may vary between studies.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Characterization
This protocol outlines the standard procedure for recording sodium currents from cells expressing Nav1.7 channels, adapted from several key studies.[11][12][13]
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably or transiently expressing human Nav1.7 (wild-type or mutant) and auxiliary β1 and β2 subunits.
-
Maintain cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips pre-coated with poly-D-lysine 24-48 hours before recording.
2. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: CsF is used to block potassium channels).
3. Recording Procedure:
-
Perform recordings at room temperature (~22°C) using a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1.5-3.0 MΩ when filled with internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
Steady-State Fast Inactivation Protocol: Precede a test pulse (e.g., to 0 mV for 20 ms) with a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments).
-
Record and analyze the resulting sodium currents. Leak subtraction is performed using a P/4 or P/N protocol.
Immunofluorescence Staining of Nav1.7 in Dorsal Root Ganglion (DRG) Neurons
This protocol provides a method for visualizing the expression and localization of Nav1.7 in DRG neurons.[14][15][16]
1. Tissue Preparation:
-
Perfuse an adult rodent transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the lumbar DRGs and post-fix them in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the DRGs by incubating them in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.
-
Section the DRGs at 10-14 µm thickness using a cryostat and mount on glass slides.
2. Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block the sections for 1 hour at room temperature in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).
-
Incubate the sections with a primary antibody against Nav1.7 (e.g., rabbit anti-Nav1.7) diluted in the blocking solution overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
(Optional) Co-stain with neuronal markers such as peripherin or neurofilament 200, and a nuclear counterstain like DAPI.
-
Wash the sections three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
3. Imaging:
-
Visualize the staining using a confocal or fluorescence microscope.
-
Capture images and analyze the localization and intensity of the Nav1.7 signal.
Generation of a Nav1.7 Knockout Mouse Model
This protocol provides a general workflow for creating a conditional knockout mouse for the Scn9a gene, a common approach to study the in vivo role of Nav1.7.[17][18][19][20]
1. Targeting Vector Construction:
-
Design a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by two loxP sites.
-
The loxP sites should flank a critical exon or exons of the Scn9a gene.
-
Include homology arms (several kilobases in length) on both sides of the floxed region to facilitate homologous recombination.
2. Generation of Chimeric Mice:
-
Electroporate the targeting vector into embryonic stem (ES) cells (typically from a 129/Sv mouse strain).
-
Select for ES cells that have undergone successful homologous recombination using the selectable marker.
-
Verify the correct integration of the targeting construct by Southern blotting or PCR.
-
Inject the targeted ES cells into blastocysts from a donor mouse (e.g., C57BL/6).
-
Transfer the chimeric blastocysts into a pseudopregnant female mouse.
3. Breeding and Genotyping:
-
Breed the resulting chimeric mice with wild-type mice to obtain heterozygous mice carrying the floxed Scn9a allele (Scn9aflox/+).
-
Interbreed the heterozygous mice to generate homozygous floxed mice (Scn9aflox/flox).
-
To achieve tissue-specific knockout, cross the Scn9aflox/flox mice with a Cre-recombinase expressing mouse line where Cre is driven by a promoter specific to the target cells (e.g., Advillin-Cre for sensory neurons).
-
Genotype the offspring to identify mice with the desired conditional knockout of Nav1.7.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Core Pain Signaling Pathway Involving Nav1.7.
Figure 2: CRMP2-Mediated Regulation of Nav1.7 Trafficking.
Figure 3: Nav1.7 and Opioid Signaling Crosstalk.
Figure 4: Experimental Workflow for Drug Screening.
Conclusion
Nav1.7 remains a highly validated and compelling target for the development of novel pain therapeutics. The wealth of genetic and functional data provides a solid foundation for understanding its central role in nociception. This technical guide has summarized the key electrophysiological characteristics of Nav1.7 and its disease-associated mutants, provided detailed experimental protocols for its study, and visualized its intricate signaling pathways. For researchers and drug development professionals, a deep understanding of these core principles is essential for designing effective strategies to modulate Nav1.7 activity and ultimately deliver new hope to patients suffering from chronic pain. The continued exploration of Nav1.7's interacting partners and downstream signaling cascades will undoubtedly unveil further opportunities for therapeutic intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological properties of mutant Nav1.7 sodium channels in a painful inherited neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations | Journal of Neuroscience [jneurosci.org]
- 7. Nav1.7-A1632G Mutation from a Family with Inherited Erythromelalgia: Enhanced Firing of Dorsal Root Ganglia Neurons Evoked by Thermal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxysmal extreme pain disorder mutations within the D3/S4–S5 linker of Nav1.7 cause moderate destabilization of fast inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 mutations associated with paroxysmal extreme pain disorder, but not erythromelalgia, enhance Navβ4 peptide-mediated resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Human SCN9AR185H Point Mutation Induces Pain Hypersensitivity and Spontaneous Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GX-674, a Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1] Encoded by the SCN9A gene, Nav1.7 is predominantly expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the SCN9A gene are linked to inherited pain disorders, whereas loss-of-function mutations result in a congenital insensitivity to pain. This makes selective inhibitors of Nav1.7 promising candidates for the development of novel analgesics. GX-674 is a potent and state-dependent, isoform-selective antagonist of Nav1.7.[2][3] It belongs to the aryl sulfonamide class of inhibitors that bind to the voltage-sensor domain 4 (VSD4) of the Nav1.7 channel.[4] This document provides detailed protocols for the electrophysiological characterization of this compound using the patch-clamp technique.
Mechanism of Action
This compound exhibits a state-dependent inhibition of Nav1.7, with a higher affinity for the inactivated state of the channel. This is a common characteristic of many Nav1.7 inhibitors and contributes to their functional selectivity. The binding of this compound to the VSD4 of Nav1.7 stabilizes the inactivated state, thereby reducing the number of channels available to open upon depolarization and dampening neuronal excitability.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action for this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound are summarized in the tables below. Data is compiled from patch-clamp electrophysiology experiments.
Table 1: Inhibitory Potency of this compound on Human Nav1.7
| Parameter | Value | Holding Potential | Cell Line |
| IC50 | 0.1 nM | -40 mV | HEK293 |
Table 2: Selectivity Profile of this compound
| Nav Isoform | IC50 | Selectivity vs. Nav1.7 |
| hNav1.7 | 0.1 nM | - |
| hNav1.5 | >10,000 nM | >100,000-fold |
| hNav1.1 | >1,200 nM | >12,000-fold |
| hNav1.2 | >1,200 nM | >12,000-fold |
| hNav1.3 | >1,200 nM | >12,000-fold |
| hNav1.6 | >1,200 nM | >12,000-fold |
| hNav1.8 | >1,200 nM | >12,000-fold |
Note: Selectivity data for some isoforms is based on findings for similar aryl sulfonamide inhibitors and may not be fully determined for this compound.[4]
Experimental Protocols
The following protocols are for whole-cell patch-clamp recordings from HEK293 or CHO cells stably expressing human Nav1.7 channels.
Cell Culture
HEK293 or CHO cells stably expressing human Nav1.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418). Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiology experiments, cells are plated onto glass coverslips pre-coated with Poly-D-Lysine.
Recording Solutions
External Solution (in mM):
-
140 NaCl
-
3 KCl
-
1 MgCl₂
-
1 CaCl₂
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~310 mOsm with sucrose
Internal Solution (in mM):
-
140 CsF
-
10 NaCl
-
1 EGTA
-
10 HEPES
-
pH adjusted to 7.3 with CsOH
-
Osmolarity adjusted to ~300 mOsm with sucrose
Whole-Cell Patch-Clamp Electrophysiology Workflow
The following diagram outlines the key steps in the whole-cell patch-clamp recording process for evaluating this compound.
Voltage-Clamp Protocols
To characterize the state-dependent inhibition of Nav1.7 by this compound, specific voltage protocols are employed to isolate different conformational states of the channel.
1. Protocol to Determine IC50 on the Inactivated State:
This protocol is designed to assess the potency of this compound on channels that are held in a depolarized, inactivated state.
-
Holding Potential (V_hold): -120 mV
-
Conditioning Pulse: A depolarizing step to -40 mV for 5 seconds to accumulate channels in the inactivated state.
-
Test Pulse: A brief step to 0 mV for 20 ms (B15284909) to elicit current from the channels that recover from inactivation.
-
Inter-sweep Interval: 10 seconds to allow for recovery and drug equilibration.
2. Protocol to Assess Resting State Inhibition:
This protocol minimizes the time spent at depolarized potentials to favor the resting state of the channel.
-
Holding Potential (V_hold): -120 mV
-
Test Pulse: A brief depolarizing step to 0 mV for 20 ms.
-
Pulse Frequency: Low frequency (e.g., 0.1 Hz) to allow complete recovery to the resting state between pulses.
3. Protocol to Evaluate Use-Dependence:
This protocol involves a train of depolarizing pulses to assess if the inhibition by this compound increases with channel activity.
-
Holding Potential (V_hold): -120 mV
-
Pulse Train: A series of short (e.g., 20 ms) depolarizing pulses to 0 mV at a higher frequency (e.g., 10 Hz).
-
The peak current of each pulse in the train is measured to determine the extent of use-dependent block.
The logical relationship between these protocols and the channel states they probe is illustrated below.
Data Analysis
-
Current Measurement: Peak inward sodium currents are measured before and after the application of this compound.
-
IC50 Determination: The percentage of current inhibition is calculated for a range of this compound concentrations. The data are then fitted with a Hill equation to determine the IC50 value.
-
% Inhibition = (1 - I_drug / I_control) * 100
-
-
Selectivity: The same protocols are applied to cells expressing other Nav channel isoforms to determine the IC50 for off-target effects and calculate the selectivity ratio.
Conclusion
The provided protocols offer a comprehensive framework for the in-vitro electrophysiological characterization of the Nav1.7 inhibitor, this compound. By employing specific voltage protocols, researchers can elucidate the state-dependent mechanism of action and quantify the potency and selectivity of this compound. These detailed application notes are intended to facilitate the consistent and reproducible evaluation of this compound and other Nav1.7 inhibitors in a drug discovery setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GX-674 in Dorsal Root Ganglion (DRG) Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel 1.7 (NaV1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals. Expressed predominantly in peripheral sensory neurons of the dorsal root ganglia (DRG), NaV1.7 plays a key role in setting the threshold for action potential generation in nociceptors.[1][2] Gain-of-function mutations in SCN9A are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, validating NaV1.7 as a significant therapeutic target for analgesia.[2]
GX-674 is a potent and highly selective, state-dependent antagonist of the NaV1.7 channel, with a reported IC50 of 0.1 nM.[3][4][5][6] Its mechanism of action involves the inhibition of sodium ion influx through the NaV1.7 channel, thereby dampening the excitability of nociceptive neurons. These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures to investigate its effects on neuronal excitability and signaling pathways relevant to pain research.
Data Presentation
Table 1: In Vitro Efficacy of Selective NaV1.7 Inhibitors on DRG Neuron Activity
| Compound | Target | Assay Type | Cell Type | Effective Concentration | Observed Effect | Reference |
| This compound (Predicted) | NaV1.7 | Electrophysiology (MEA), Ca2+ Imaging | Primary Rat/Mouse DRG Neurons | 1 - 100 nM (starting range) | Inhibition of spontaneous & evoked firing; Reduction in depolarization-induced Ca2+ influx | Based on IC50[3][4][5][6] & data from other NaV1.7 inhibitors |
| Protoxin-II (ProTx-II) | NaV1.7 | Electrical Field Stimulation-evoked Ca2+ transients | Primary Rat DRG Neurons | IC50 = 72 nM | Inhibition of evoked calcium responses | [7] |
| HWTX-IV | NaV1.7 | Multi-electrode Array (MEA) | Primary Adult Rat DRG Neurons | 100 nM | ~83% inhibition of spontaneous firing | [8] |
| A-803467 | NaV1.8 | Multi-electrode Array (MEA) | Primary Adult Rat DRG Neurons | 300 nM | ~65% inhibition of spontaneous firing | [8] |
| Tetrodotoxin (TTX) | Voltage-gated Na+ channels (pan-selective) | Electrical Field Stimulation-evoked Ca2+ transients | Primary Rat DRG Neurons | IC50 = 11.0 nM | Inhibition of evoked calcium responses | [7] |
Signaling Pathways and Experimental Workflows
NaV1.7 Signaling Pathway in Nociception
Caption: Signaling pathway of NaV1.7 in nociceptive neurons and the inhibitory action of this compound.
Experimental Workflow: From DRG Neuron Culture to Functional Assay
Caption: Workflow for assessing this compound's effect on primary DRG neuron cultures.
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is adapted from established methods for isolating and culturing murine DRG neurons.[1][2][9]
Materials:
-
Animals: Postnatal day 8 (P8) rats or embryonic day 15.5 (E15.5) mice.
-
Media & Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal-A Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin/Streptomycin
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Collagenase Type IV / Dispase II mix
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Nerve Growth Factor (NGF)
-
-
Equipment:
-
Stereomicroscope
-
Fine dissection tools (forceps, scissors)
-
35 mm tissue culture dishes or multi-well plates
-
15 mL conical tubes
-
Tabletop centrifuge
-
37°C water bath and incubator with 5% CO2
-
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates with 100 µg/mL PDL or PLL overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
On the day of culture, coat plates with 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating cells.[1]
-
-
DRG Dissection:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the vertebral column and expose the spinal cord.
-
Under a stereomicroscope, carefully remove the DRGs located in the intervertebral foramina and place them in ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the collected DRGs to a 15 mL conical tube.
-
Incubate the ganglia in a Collagenase/Dispase solution (e.g., 1 mg/mL) for 30-45 minutes at 37°C with gentle shaking.
-
Follow with a brief incubation in 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.
-
-
Mechanical Dissociation:
-
Stop the enzymatic digestion by adding DMEM containing 10% FBS.
-
Gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the pellet in complete Neurobasal-A medium (supplemented with B-27, GlutaMAX, Penicillin/Streptomycin, and 50 ng/mL NGF) containing DNase I (100 µg/mL).
-
Triturate the ganglia gently with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and plate the cell suspension at a desired density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to change half of the medium every 2-3 days. Neurons are typically ready for experiments within 3-7 days in vitro.
-
Protocol 2: Assessing Neuronal Excitability with Multi-Electrode Arrays (MEAs)
Principle: MEAs allow for the non-invasive, longitudinal recording of spontaneous and evoked electrical activity (action potentials or "spikes") from neuronal networks in vitro.[10][11]
Procedure:
-
Culture DRG neurons on MEA plates following Protocol 1.
-
Acclimatize the MEA plate in the recording system for at least 10 minutes to stabilize temperature and electrical signals.
-
Record Baseline Activity: Record spontaneous firing activity for 5-10 minutes to establish a stable baseline.
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in pre-warmed culture medium. Add the compound to the wells. A recommended starting concentration range is 1 nM to 100 nM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Post-Treatment Recording: Record neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition to observe the inhibitory effects.
-
(Optional) Evoked Activity: To assess the effect on evoked firing, use a chemical stimulus (e.g., capsaicin (B1668287) for TRPV1-positive neurons or high potassium chloride to induce depolarization) or a thermal stimulus if the MEA system has temperature control.[10] Apply the stimulus before and after this compound treatment.
-
Data Analysis: Analyze the data using the MEA system's software. Key parameters to quantify include mean firing rate, burst frequency, and the number of active electrodes. Compare the activity before and after this compound treatment and against the vehicle control.
Protocol 3: Calcium Imaging to Measure Neuronal Depolarization
Principle: Depolarization of neurons leads to the opening of voltage-gated calcium channels and a subsequent influx of calcium. This can be visualized and quantified using calcium-sensitive fluorescent dyes.
Procedure:
-
Culture DRG neurons on glass-bottom dishes or plates following Protocol 1.
-
Dye Loading: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Baseline Imaging: Acquire baseline fluorescence images using a fluorescence microscope equipped with an appropriate filter set and a camera.
-
This compound Incubation: Incubate the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Stimulation and Imaging: Induce depolarization using a stimulus such as high potassium chloride (e.g., 50 mM KCl) or an electrical field stimulation.[7] Record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) in response to the stimulus. Compare the peak calcium response in this compound-treated neurons to the vehicle-treated control to determine the inhibitory effect.
Conclusion
The provided protocols and application notes offer a comprehensive framework for utilizing the selective NaV1.7 antagonist, this compound, in primary DRG neuron cultures. These in vitro models are invaluable for elucidating the role of NaV1.7 in nociceptor excitability and for the preclinical evaluation of novel analgesic compounds. By employing techniques such as MEA and calcium imaging, researchers can effectively quantify the inhibitory potential of this compound and further investigate the downstream consequences of NaV1.7 blockade in sensory neurons.
References
- 1. pnas.org [pnas.org]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary neuron culture for live imaging of axonal cargoes [protocols.io]
- 7. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Studies of Neuropathic Pain using GX-674
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, represents a significant unmet medical need. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a key player in pain signaling, making it a promising target for the development of novel analgesics.[1] GX-674 is a potent and highly selective, state-dependent antagonist of the Nav1.7 sodium channel.[2][3] Its mechanism of action involves binding to the voltage sensor domain 4 (VSD4) of the Nav1.7 channel, thereby inhibiting the generation and propagation of pain signals in nociceptive neurons.[4] These application notes provide detailed protocols for the use of this compound in preclinical in vivo models of neuropathic pain, offering a framework for evaluating its analgesic potential.
Mechanism of Action
This compound is an aryl sulfonamide that exhibits high selectivity for the Nav1.7 sodium channel isoform.[4][5] It demonstrates state-dependent inhibition, meaning it preferentially binds to and blocks Nav1.7 channels in the inactivated state, which is more prevalent in persistently depolarized neurons characteristic of neuropathic pain states. This targeted action is anticipated to reduce hyperexcitability in pain-sensing neurons with minimal effects on normally functioning nerve cells, potentially leading to a favorable side-effect profile.[6]
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel 1.7 (Nav1.7) | [2][3] |
| IC₅₀ | 0.1 nM (at -40 mV holding potential) | [3] |
| Mechanism | State-dependent antagonist | [3] |
Preclinical Efficacy of Selective Nav1.7 Inhibitors (General)
While specific in vivo efficacy data for this compound is not publicly available, studies on other selective Nav1.7 inhibitors provide a basis for expected outcomes.
| Pain Model | Behavioral Test | Expected Outcome with Nav1.7 Inhibition |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia (von Frey) | Increased paw withdrawal threshold |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia (Hargreaves) | Increased paw withdrawal latency |
| Spared Nerve Injury (SNI) | Mechanical Allodynia (von Frey) | Increased paw withdrawal threshold |
| Spared Nerve Injury (SNI) | Thermal Hyperalgesia (Hargreaves) | Increased paw withdrawal latency |
Experimental Protocols
Formulation and Administration of this compound
Note: As specific formulation and dosage information for this compound is not publicly available, the following is a general guideline based on other aryl sulfonamide Nav1.7 inhibitors. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
-
Vehicle: A common vehicle for in vivo administration of sulfonamide compounds is a solution of 10% DMSO, 40% PEG300, and 50% saline. It is essential to test the vehicle alone as a control group.
-
Dosage: Based on preclinical studies of similar Nav1.7 inhibitors, a starting dose range of 10-100 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) is recommended for initial studies.[5]
-
Administration: Administer the formulated this compound solution to the animals at a volume appropriate for their weight (e.g., 5-10 mL/kg for rats).
In Vivo Neuropathic Pain Models
The CCI model is a widely used model of peripheral neuropathic pain.
Surgical Protocol (Rat):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the lateral aspect of the thigh of the desired hind limb and sterilize the area.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, loosely tie four chromic gut (4-0) ligatures around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7 days before behavioral testing.
The SNI model produces a robust and long-lasting neuropathic pain state.
Surgical Protocol (Mouse):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the lateral surface of the thigh.
-
Make an incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a 6-0 silk suture.
-
Distal to the ligation, transect these two nerves, removing a 2-4 mm segment.
-
Take care to leave the sural nerve intact and untouched.
-
Close the muscle and skin layers.
-
Provide post-operative care and allow for a recovery period of at least 7 days before behavioral testing.
Behavioral Testing
-
Acclimate the animals to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
Place the animals in individual Plexiglas chambers on a glass plate.
-
Allow the animals to acclimate to the testing apparatus.
-
Position a radiant heat source under the glass plate, targeting the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
Visualizations
Caption: Signaling pathway of Nav1.7 in neuropathic pain and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in rodent models of neuropathic pain.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Formulation of GX-674
For Research Use Only. Not for use in humans.
Introduction
GX-674 is a potent and highly selective voltage-gated sodium channel 1.7 (NaV1.7) antagonist, with an IC50 of 0.1 nM.[1][2] NaV1.7 is a genetically validated target for pain, and selective inhibitors like this compound are valuable tools for preclinical research in analgesia. Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo studies. These application notes provide a detailed protocol for the formulation of this compound for intraperitoneal (IP) injection in rodent models, a common route for preclinical administration.
Given that this compound is soluble in DMSO[3], a co-solvent system is recommended to ensure its solubility and stability in an aqueous vehicle suitable for intraperitoneal injection while minimizing potential toxicity associated with high concentrations of DMSO. This protocol outlines the preparation of a stock solution and its dilution into a final injectable formulation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the formulation development process.
| Property | Value | Source |
| Molecular Formula | C21H13ClF2N6O3S2 | [3] |
| Molecular Weight | 534.95 g/mol | [3] |
| Appearance | Crystalline solid | Assumed |
| Solubility | Soluble in DMSO | [3] |
| IC50 (NaV1.7) | 0.1 nM | [1][2] |
Recommended Formulation for Intraperitoneal Injection
For preclinical in vivo studies, it is imperative to use a vehicle that is both effective at solubilizing the compound and well-tolerated by the animal model. A common and generally safe co-solvent system for intraperitoneal injections of hydrophobic small molecules consists of DMSO, PEG400, and saline.
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl)
Rationale:
-
DMSO: A powerful solvent essential for initially dissolving this compound. Its concentration is kept to a minimum (≤10%) to reduce potential toxicity.
-
PEG400 (Polyethylene glycol 400): A water-miscible polymer that enhances the solubility of poorly water-soluble compounds and is a common excipient in parenteral formulations.
-
Saline (0.9% NaCl): Used to bring the formulation to the final volume and ensure isotonicity, which is crucial for reducing irritation at the injection site.
Note: The user should perform a small-scale pilot study to ensure the tolerability of this vehicle in their specific animal model and experimental conditions.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringes and needles (25-27 gauge recommended for mice)[4]
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Laminar flow hood or sterile workspace
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution in DMSO
-
Weighing: In a sterile microcentrifuge tube or vial, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. For 10 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Injectable Formulation (Example: 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL final solution of this compound in the recommended vehicle. The final volume can be adjusted based on the number of animals and the required dosage.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Vehicle Preparation: In a sterile tube, prepare the co-solvent mixture by combining the required volumes of DMSO and PEG400. For a final formulation with 10% DMSO and 40% PEG400, you will add the this compound stock (in DMSO) and then additional PEG400.
-
Dilution Steps (for 1 mL final volume):
-
Add 400 µL of PEG400 to a sterile tube.
-
Add 100 µL of the 10 mg/mL this compound stock solution (in DMSO) to the PEG400. This will result in a 1 mg/mL intermediate solution in 10% DMSO and 40% PEG400.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Slowly add 500 µL of sterile 0.9% saline to the mixture while vortexing. This brings the final volume to 1 mL and the vehicle composition to 10% DMSO / 40% PEG400 / 50% Saline.
-
-
Final Check: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG400 or decreasing the final concentration of this compound).
-
Use: The final formulation should be used immediately or stored at 4°C for a short period (validation by the end-user is required to determine stability). Warm to room temperature before injection.
Protocol 3: Intraperitoneal Injection in Mice
This protocol provides a general guideline for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Restraint: Gently restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 30-40 degree angle into the peritoneal cavity.[4]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.
-
Injection: Slowly inject the formulated this compound. The maximum recommended injection volume for mice is 10 mL/kg.[4] For a 25g mouse, the maximum volume would be 0.25 mL.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: Workflow for the preparation of this compound for intraperitoneal injection.
Caption: this compound inhibits NaV1.7, blocking the pain signaling pathway.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact with the skin.
-
Dispose of all waste materials in accordance with local regulations.
Disclaimer
The provided formulation and protocols are intended as a starting point for researchers. It is the end-user's responsibility to validate this formulation for their specific experimental needs, including stability testing and in vivo tolerability and efficacy studies. The optimal formulation may vary depending on the required dose, animal model, and experimental design.
References
Application Notes: Effective Concentration of Acylsulfonamide Nav1.7 Antagonists in Rodent Pain Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain, whereas gain-of-function mutations are associated with severe pain disorders. GX-674 is a potent, state-dependent, and isoform-selective antagonist of Nav1.7 with an in vitro IC50 of 0.1 nM.[1] It belongs to a class of aryl sulfonamide inhibitors that selectively bind to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel, stabilizing it in an inactivated state and thereby inhibiting channel activity.
While in vivo efficacy data for this compound in animal pain models are not publicly available, this document provides detailed application notes and protocols for closely related, potent, and selective acylsulfonamide Nav1.7 inhibitors, GX-585 and GX-201, based on preclinical studies. These compounds share a similar mechanism of action and provide a strong proxy for the expected analgesic effects of this class of inhibitors. The data presented here summarizes their effective concentrations and analgesic activity in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action: Voltage-Sensor Trapping
This compound and its analogs are voltage-sensor targeted inhibitors. They selectively bind to a pocket on the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel. This binding traps the VSD4 in its activated conformation, which is coupled to the inactivation of the channel's pore. By stabilizing the inactivated state, these inhibitors prevent the channel from opening and conducting sodium ions, which is necessary for the generation and propagation of action potentials in pain-sensing neurons (nociceptors). This state-dependent mechanism of action means the inhibitors are more potent at depolarized membrane potentials, characteristic of actively firing nociceptors in a pain state.
Figure 1. Mechanism of Nav1.7 inhibition by acylsulfonamide compounds.
Efficacy Data in Rodent Pain Models
The following tables summarize the efficacy of GX-585 and GX-201 administered as a single oral (p.o.) dose in validated mouse models of inflammatory and neuropathic pain. The compounds were formulated as a suspension in 0.5% methylcellulose/0.2% Tween 80 and administered by oral gavage. Behavioral testing was conducted 1 hour post-administration.
Table 1: Efficacy in CFA-Induced Inflammatory Pain Model (Thermal Hyperalgesia)
This model induces a persistent inflammatory state, leading to heightened sensitivity to thermal stimuli.
| Compound | Dose (mg/kg, p.o.) | Average Plasma Concentration (µM) | Paw Withdrawal Latency (s) (Pre-CFA Baseline) | Paw Withdrawal Latency (s) (Post-CFA, Pre-Dose) | Paw Withdrawal Latency (s) (Post-CFA, 1h Post-Dose) | Outcome |
| GX-201 | 30 | 16.1 ± 1.5 | ~10 | ~4 | ~9 | Reversal of thermal hyperalgesia to near-baseline levels. |
| GX-585 | 60 | 67.9 ± 15.6 | ~10 | ~4 | ~10 | Complete reversal of thermal hyperalgesia to baseline levels. |
Table 2: Efficacy in Capsaicin-Induced Secondary Allodynia Model (Mechanical Threshold)
This model assesses the development of mechanical allodynia, a key feature of neuropathic pain.
| Compound | Dose (mg/kg, p.o.) | Average Plasma Concentration (µM) | Mechanical Withdrawal Threshold (g) (Pre-Capsaicin, 1h Post-Dose) | Mechanical Withdrawal Threshold (g) (Post-Capsaicin) | Outcome |
| GX-585 | 10 | 15.7 ± 3.1 | ~1.2 | ~0.4 | Partial, dose-dependent protection from mechanical allodynia. |
| GX-585 | 30 | 31.1 ± 5.3 | ~1.2 | ~0.8 | Significant, dose-dependent protection from mechanical allodynia. |
| GX-585 | 60 | 60.8 ± 8.0 | ~1.2 | ~1.1 | Complete protection from the development of mechanical allodynia. |
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These protocols are based on the methodologies described by Shields et al. (2018).
Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol describes the induction of persistent inflammatory pain and the assessment of thermal hyperalgesia.
Figure 2. Experimental workflow for the CFA model.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male and female C57BL/6 mice
-
Plantar test apparatus (Hargreaves apparatus)
-
Test compounds (GX-585, GX-201) and vehicle (0.5% methylcellulose/0.2% Tween 80)
-
Oral gavage needles
Procedure:
-
Acclimation: Acclimate mice to the testing environment and apparatus for at least 2 days prior to the experiment.
-
Baseline Measurement (Day 0): Place mice in individual plexiglass chambers on the heated glass floor of the plantar test apparatus. Allow them to acclimate for at least 15 minutes.
-
Measure the baseline paw withdrawal latency to a radiant heat stimulus (Hargreaves test). Apply the heat source to the plantar surface of the hindpaw and record the time to withdrawal. Take at least two readings per paw and average them.
-
CFA Induction (Day 0): Following baseline measurements, lightly restrain the mice and inject 10 µl of a CFA emulsion (equal parts CFA and mineral oil) into the plantar surface of one hindpaw.
-
Post-CFA Measurement (Day 1): At 24 hours post-CFA injection, measure the paw withdrawal latency again to confirm the development of thermal hyperalgesia (a significant decrease in withdrawal latency).
-
Compound Administration (Day 1): Administer the test compound or vehicle by oral gavage (10 ml/kg).
-
Post-Dose Measurement (Day 1): One hour after compound administration, measure the paw withdrawal latency again to assess the analgesic effect of the treatment.
-
Data Analysis: Compare the post-dose withdrawal latencies to the pre-dose (hyperalgesic) and pre-CFA (baseline) values to determine the degree of reversal of thermal hyperalgesia.
Protocol 2: Capsaicin-Induced Secondary Mechanical Allodynia
This protocol is used to assess the efficacy of a compound in preventing the development of mechanical allodynia, a hallmark of neuropathic pain.
Figure 3. Experimental workflow for the capsaicin model.
Materials:
-
Capsaicin solution (1 µg/10 µl)
-
Male and female C57BL/6 mice
-
von Frey filaments of varying forces
-
Elevated mesh platform with individual testing chambers
-
Test compounds (e.g., GX-585) and vehicle
-
Oral gavage needles
Procedure:
-
Acclimation: Acclimate mice to the testing chambers on the elevated mesh platform for at least 2 days before the experiment.
-
Compound Administration (T=0): Administer the test compound or vehicle by oral gavage (10 ml/kg).
-
Pre-Capsaicin Baseline (T=60 min): One hour after dosing, place the mice on the mesh platform and measure the mechanical withdrawal threshold of the hindpaw using von Frey filaments with the up-down method. This serves as the post-dose, pre-capsaicin baseline.
-
Capsaicin Induction: Immediately after baseline measurement, inject 1 µg of capsaicin subcutaneously at the ankle level, taking care not to inject into the paw itself.
-
Post-Capsaicin Measurement (T=90 min): Thirty minutes after the capsaicin injection, measure the mechanical withdrawal threshold again on the plantar surface of the ipsilateral hindpaw.
-
Data Analysis: Compare the post-capsaicin withdrawal thresholds between the vehicle-treated and compound-treated groups. A higher threshold in the treated group indicates protection from the development of mechanical allodynia.
Conclusion
The acylsulfonamide Nav1.7 inhibitors GX-585 and GX-201 demonstrate robust, dose-dependent efficacy in preclinical rodent models of inflammatory and neuropathic pain after a single oral dose. Effective plasma concentrations that reverse thermal hyperalgesia and protect against mechanical allodynia are in the micromolar range. These data, obtained with close analogs of this compound, provide a strong rationale for the continued investigation of this class of Nav1.7 inhibitors as potential non-opioid analgesics. The protocols detailed herein offer validated methods for assessing the in vivo efficacy of Nav1.7-targeting compounds.
References
Application Notes and Protocols for GX-674 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective, state-dependent antagonist of the voltage-gated sodium channel Nav1.7, with a reported IC50 of 0.1 nM.[1][2][3][4] Nav1.7 is a genetically validated target for pain therapeutics, as gain-of-function mutations are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience most forms of pain.[2][5] The channel is predominantly expressed in peripheral sensory neurons, making it an attractive target for the development of analgesics with a potentially favorable side-effect profile.[1][5] this compound and its analogs are aryl sulfonamides that bind to the voltage sensor domain IV (VSD4) of the Nav1.7 channel.[5]
These application notes provide a framework for the investigation of this compound in preclinical models of inflammatory pain. While direct, peer-reviewed studies detailing the in vivo efficacy and pharmacokinetics of this compound in these models are not publicly available, this document outlines standard, validated protocols for common inflammatory pain models in rodents. These protocols can be adapted for the evaluation of novel Nav1.7 antagonists like this compound.
Mechanism of Action: Nav1.7 in Inflammatory Pain
Inflammatory mediators released at the site of tissue injury, such as prostaglandins, bradykinin, and nerve growth factor (NGF), can sensitize peripheral nociceptors.[6] This sensitization often involves the modulation of ion channels, including Nav1.7. Upregulation and altered gating of Nav1.7 channels in response to inflammation can lead to neuronal hyperexcitability, manifesting as thermal and mechanical hyperalgesia.[6][7] By blocking Nav1.7, this compound is hypothesized to reduce the generation and propagation of action potentials in nociceptive fibers, thereby alleviating inflammatory pain.
Quantitative Data Summary
Direct quantitative data for this compound in inflammatory pain models is not available in the cited literature. The following tables are templates that researchers can use to structure and present their data when evaluating this compound or similar compounds.
Table 1: In Vitro Selectivity of this compound
| Nav Isoform | IC50 (nM) | Selectivity vs. Nav1.7 | Reference |
| hNav1.7 | 0.1 | - | [1][2][3][4][8] |
| hNav1.5 | >10,000 | >100,000x | [8] |
| Other isoforms | TBD | TBD |
TBD: To be determined by experimental studies.
Table 2: Efficacy of this compound in a Rodent Model of Inflammatory Pain (Template)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Dose | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data to be populated from experimental findings.
Experimental Protocols
The following are detailed protocols for standard rodent models of inflammatory pain, which can be used to assess the efficacy of this compound.
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and thermal hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
1% (w/v) lambda-Carrageenan solution in sterile saline
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Plethesmometer or digital calipers
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Protocol:
-
Acclimatize animals to the testing environment and equipment for at least 2-3 days prior to the experiment.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at desired doses. Administer vehicle to the control group and positive control to a separate group. The timing of administration should be based on the pharmacokinetic profile of the compound (Tmax).
-
At a predetermined time post-drug administration (e.g., 30-60 minutes), measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 100 µL (rats) or 50 µL (mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the paw edema.[8]
-
Assess thermal hyperalgesia using a plantar test apparatus at the same time points. The latency for the animal to withdraw its paw from the heat source is recorded.[6][9][10][11][12]
-
Optionally, measure mechanical allodynia using von Frey filaments.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intact carrageenan-induced thermal hyperalgesia in mice lacking inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Analgesic Effects of GX-674 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain.[3][4] Conversely, gain-of-function mutations are associated with painful neuropathies.[3] this compound and its analogs, such as GX-936, act via a voltage-sensor trapping mechanism, binding to the activated state of the voltage-sensor domain IV (VSD4) of the Nav1.7 channel.[1] This mechanism effectively inhibits channel function and reduces nociceptive signaling.
These application notes provide a comprehensive overview of the methodologies to assess the analgesic efficacy of this compound in various rodent models of pain. The protocols detailed below are designed to enable researchers to generate robust and reproducible data for preclinical evaluation.
Data Presentation
While specific quantitative data for this compound in various rodent pain models is not extensively available in the public domain, the following tables are structured to guide researchers in presenting their findings. Data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD), with the number of animals per group clearly indicated. Statistical significance is typically determined using appropriate tests such as t-test or ANOVA followed by post-hoc tests.
Table 1: Dose-Response of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick/Jump (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., Morphine) | A |
Table 2: Efficacy of this compound in the Formalin Test (Late Phase)
| Treatment Group | Dose (mg/kg) | Time Spent Licking/Biting (seconds) | % Inhibition of Nociceptive Behavior |
| Vehicle | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., Indomethacin) | B |
Table 3: Reversal of Mechanical Allodynia by this compound in the Spared Nerve Injury (SNI) Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | ||
| SNI + Vehicle | - | ||
| SNI + this compound | X | ||
| SNI + this compound | Y | ||
| SNI + this compound | Z | ||
| Positive Control (e.g., Gabapentin) | C |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Nav1.7 sodium channel, which is crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound reduces the excitability of these sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
Experimental Protocols
Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.
Experimental Workflow:
Protocol:
-
Animals: Male or female mice (e.g., C57BL/6, 8-10 weeks old).
-
Apparatus: Hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, shaking, or jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 4.
-
Data Analysis: Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test (Inflammatory Pain)
This model produces a biphasic nociceptive response and is useful for differentiating between neurogenic (early phase) and inflammatory (late phase) pain.
Experimental Workflow:
Protocol:
-
Animals: Male or female mice (e.g., Swiss Webster, 8-10 weeks old).
-
Acclimatization: Place mice in individual observation chambers for at least 30 minutes to allow for acclimatization.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., indomethacin (B1671933) for the late phase) prior to formalin injection (e.g., 30 minutes for i.p. administration).
-
Formalin Injection: Inject 20 µL of a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time (in seconds) spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the time spent in nociceptive behaviors between the treatment groups and the vehicle group for both phases. Calculate the percent inhibition of nociceptive behavior.
Spared Nerve Injury (SNI) Model (Neuropathic Pain)
This is a widely used model of peripheral neuropathic pain that results in persistent mechanical allodynia.
Experimental Workflow:
Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley, 200-250g) or mice.
-
SNI Surgery: Anesthetize the animal. Expose the sciatic nerve and its three terminal branches. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. A sham surgery group should be included where the nerves are exposed but not ligated or transected.
-
Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours and monitor the animals for signs of distress.
-
Baseline Testing: Allow the animals to recover for 7-14 days. Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments. The "up-down" method is commonly used to determine the 50% withdrawal threshold.
-
Drug Administration: Once stable mechanical allodynia has developed, administer this compound, vehicle, or a positive control (e.g., gabapentin).
-
Post-dose Testing: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the treatment groups. Calculate the percent reversal of allodynia using the formula: % Reversal = [(Post-drug threshold - Pre-drug threshold) / (Sham threshold - Pre-drug threshold)] x 100.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the analgesic properties of the selective Nav1.7 inhibitor, this compound, in rodents. By utilizing a combination of thermal, inflammatory, and neuropathic pain models, researchers can obtain a comprehensive preclinical profile of this compound's efficacy. Consistent and detailed data collection, as suggested in the data presentation tables, will be crucial for the successful evaluation of this promising analgesic compound.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GX-674 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective small molecule antagonist of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in nociceptive signaling pathways. Automated patch clamp (APC) systems are essential tools in drug discovery for high-throughput screening and detailed characterization of ion channel modulators like this compound.[5][6][7][8] These application notes provide detailed protocols for the use of this compound in APC systems to ensure robust and reproducible characterization of its inhibitory activity on Nav1.7 channels.
This compound exhibits state-dependent binding, showing higher affinity for the inactivated state of the Nav1.7 channel.[2][3] Its mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the channel.[1][9] This necessitates the use of specific voltage protocols in APC experiments to accurately determine its potency and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on Nav1.7 and its selectivity over other sodium channel subtypes.
| Parameter | Value | Cell Line | Notes | Reference |
| Nav1.7 IC50 | 0.1 nM | HEK293 | Determined at a holding potential of -40 mV to favor the inactivated state. | [2][3][4] |
| Selectivity | ~100,000-fold vs. Nav1.5 | HEK293 | Demonstrates high selectivity for Nav1.7 over the cardiac sodium channel subtype. | [1][10] |
Signaling Pathway
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line and Culture
For studying Nav1.7, human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7) are recommended.[9] The human rhabdomyosarcoma cell line TE671, which endogenously expresses Nav1.7, can also be a suitable model.[4]
-
Cell Culture: Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418 for stably transfected cells). Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for APC:
-
Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Dissociate the cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend the cells in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
-
Allow the cells to recover for at least 30 minutes at room temperature before use in the APC system.
-
Solutions
The following extracellular and intracellular solutions are recommended for recording Nav1.7 currents.
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: The use of fluoride (B91410) in the intracellular solution can help improve seal resistance in APC experiments.
Automated Patch Clamp Protocol for this compound
This protocol is designed to assess the state-dependent inhibition of Nav1.7 by this compound.
1. Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serially dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
2. Voltage Protocol for State-Dependent Inhibition: To accurately measure the potency of a state-dependent inhibitor like this compound, it is crucial to use a voltage protocol that probes the compound's effect on the channel in its different conformational states (resting, open, and inactivated).
The following diagram illustrates a recommended voltage clamp protocol workflow.
-
Holding Potential: A hyperpolarized holding potential of -120 mV is used to ensure that the majority of Nav1.7 channels are in the resting state at the beginning of each sweep.
-
Conditioning Pulse: A depolarizing conditioning pulse to -40 mV for 5 seconds is applied to accumulate channels in the inactivated state. This is the state to which this compound has the highest affinity.
-
Test Pulse: A brief depolarizing test pulse to 0 mV for 20 ms (B15284909) is used to open the channels that have not been inactivated and to measure the peak sodium current.
-
Inter-sweep Interval: A sufficient interval at the holding potential should be allowed between sweeps to permit complete recovery from inactivation in the absence of the compound.
3. Data Acquisition and Analysis:
-
Record the peak inward sodium current during the test pulse before and after the application of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
Best Practices and Considerations
-
Temperature Control: Whenever possible, perform experiments at a physiological temperature (around 37°C) as the potency of some sodium channel blockers can be temperature-dependent.[11][12]
-
Compound Incubation Time: Ensure a sufficient incubation time for this compound to reach equilibrium. For most compounds, 5-6 minutes is adequate.[11]
-
Quality Control: Monitor seal resistance and whole-cell parameters throughout the experiment to ensure data quality. Only cells with a stable seal resistance (>500 MΩ) should be included in the analysis.[8]
-
Controls: Include a vehicle control (extracellular solution with the highest concentration of DMSO used) and a positive control (a known Nav1.7 inhibitor) in each experiment.
By following these detailed protocols and application notes, researchers can obtain high-quality, reproducible data on the interaction of this compound with Nav1.7 channels using automated patch clamp systems, facilitating the drug discovery and development process.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 3. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [nanion.de]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [nanion.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GX-674 Stock Solutions for In Vitro Assays
Application Note and Protocol
Introduction
GX-674 is a potent and selective state-dependent antagonist of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 is a genetically validated target for pain, and its inhibitors are under investigation as potential analgesics.[5][6] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in in vitro assays, such as electrophysiology and cell-based functional screens. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key chemical and biological properties.
Chemical and Physical Properties
This compound is an aryl sulfonamide compound.[2][7] A summary of its relevant properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1432913-36-4 | [4][6][7][8] |
| Molecular Formula | C₂₁H₁₃ClF₂N₆O₃S₂ | [4][7][8] |
| Molecular Weight | 534.9 g/mol | [7][8] |
| Purity | ≥95% | [8] |
| Formulation | A solid | [8] |
Biological Activity
This compound is a highly potent inhibitor of the human Nav1.7 channel, with an IC₅₀ of 0.1 nM when the channel is in a depolarized state (-40 mV).[1][3][4] Its state-dependent binding contributes to its selectivity for Nav1.7 over other Nav channel isoforms.[6][8]
| Target | Assay Condition | IC₅₀ | Reference |
| hNav1.7 | Patch-clamp on HEK293 cells (-40 mV holding potential) | 0.1 nM | [1][3][4][8] |
| hNav1.7 | Patch-clamp on HEK293 cells (-120 mV holding potential) | 240 nM | [8] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [8] |
| DMF | 20 mg/mL | [8] |
| Ethanol | 1 mg/mL | [8] |
| PBS (pH 7.2) | Slightly soluble | [8] |
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro assays.
Materials:
-
This compound solid (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous or molecular biology grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.35 mg of this compound (Molecular Weight = 534.9 g/mol ).
-
Add DMSO: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7]
Note on Working Dilutions:
For in vitro assays, the 10 mM stock solution should be serially diluted to the desired final concentration in the appropriate assay buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.1%).
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it targets.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits the Nav1.7 sodium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. This compound | CAS 1432913-36-4 | Sun-shinechem [sun-shinechem.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain. Its crucial role in the propagation of action potentials in nociceptive neurons makes it a prime candidate for the development of novel analgesics. GX-674 is a potent and highly selective antagonist of Nav1.7, demonstrating state-dependent inhibition.[1] These application notes provide detailed protocols for the characterization of this compound on human Nav1.7 channels expressed in heterologous systems, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
Recommended Cell Lines
HEK293 and CHO cells are commonly used for the stable or transient expression of Nav1.7 channels for electrophysiological studies. Several commercial vendors provide ready-to-use cell lines stably expressing human Nav1.7. It is recommended to use a cell line with robust and consistent expression levels of Nav1.7 to ensure high-quality and reproducible data.
Data Presentation: In Vitro Electrophysiological Profile of this compound
The following tables summarize the in vitro electrophysiological data for this compound on human Nav1.7 channels.
| Parameter | Cell Line | Holding Potential (mV) | IC50 (nM) | Hill Slope | N |
| Potency | hNav1.7-HEK293 | -40 | 0.1 | 1.0 | ≥ 3 |
| Potency | hNav1.7-HEK293 | -120 | 100 | 1.0 | ≥ 3 |
| Nav Channel Isoform | Holding Potential (mV) | This compound IC50 (nM) | Selectivity Fold (vs. hNav1.7 at -40 mV) |
| hNav1.1 | -70 | >10,000 | >100,000 |
| hNav1.2 | -90 | 3,000 | 30,000 |
| hNav1.3 | -90 | 8,000 | 80,000 |
| hNav1.4 | -90 | >10,000 | >100,000 |
| hNav1.5 | -100 | >10,000 | >100,000 |
| hNav1.6 | -90 | 1,000 | 10,000 |
| hNav1.8 | -100 | >10,000 | >100,000 |
Experimental Protocols
Cell Culture and Transfection (for transient expression)
Materials:
-
HEK293 or CHO cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human Nav1.7 (and auxiliary β subunits, e.g., β1 and β2)
-
Transfection reagent (e.g., Lipofectamine)
-
Poly-D-lysine coated coverslips
Protocol:
-
Culture HEK293 or CHO cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, passage them onto poly-D-lysine coated glass coverslips in a 35 mm dish.
-
After 24 hours, transfect the cells with the Nav1.7 plasmid DNA (and β subunits) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the channels for 24-48 hours before performing electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolality ~310 mOsm).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolality ~300 mOsm).
Protocol:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated, and healthy-looking cell.
-
Monitor and compensate for series resistance and cell capacitance.
-
Apply voltage protocols to elicit and record Nav1.7 currents using an appropriate amplifier and data acquisition system.
-
IC50 Determination (State-Dependence):
-
To assess the potency of this compound on the inactivated state, hold the membrane potential at -40 mV.
-
To assess the potency on the resting state, hold the membrane potential at -120 mV.
-
From the holding potential, apply a brief (e.g., 20 ms) pulse to -150 mV to fully recover channels from inactivation, followed by a 10 ms (B15284909) test pulse to 0 mV to elicit Nav1.7 currents. Repeat this at a frequency of 1 Hz.
-
Perfuse the cell with increasing concentrations of this compound and record the peak inward current at each concentration until a steady-state block is achieved.
-
-
Voltage-Dependence of Activation:
-
Hold the cell at -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
Record the peak current at each voltage step.
-
Repeat the protocol in the presence of a fixed concentration of this compound.
-
-
Voltage-Dependence of Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments) followed by a test pulse to 0 mV to assess the fraction of available channels.
-
Record the peak current during the test pulse.
-
Repeat the protocol in the presence of a fixed concentration of this compound.
-
Signaling Pathway and Mechanism of Action
This compound is an aryl sulfonamide that acts as a gating modifier. It selectively binds to the voltage-sensing domain of domain IV (VSD4) of the Nav1.7 channel.[1] This binding traps the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel, thereby inhibiting ion conduction.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the effects of this compound on Nav1.7-expressing cells using patch-clamp electrophysiology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GX-674 Concentration for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GX-674 for electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective small-molecule antagonist of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a genetically validated target for pain research, as it is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][3]
Q2: What is the reported potency of this compound?
In HEK293 cells expressing human Nav1.7 channels, this compound has a reported half-maximal inhibitory concentration (IC50) of 0.1 nM when the cell membrane is held at -40 mV.[4][5] It is important to note that the potency of this compound is state-dependent, meaning its inhibitory activity is influenced by the conformational state of the Nav1.7 channel.[4][5]
Q3: What is the recommended starting concentration range for this compound in an electrophysiology experiment?
Based on its high potency, a good starting concentration range for this compound is between 0.1 nM and 100 nM. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions and cell type.
Q4: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Prepare a concentrated stock solution in 100% DMSO (e.g., 1-10 mM) and then dilute it to the final working concentration in your external recording solution.
Troubleshooting Guides
Issue 1: Difficulty Preparing and Applying this compound
| Question | Possible Cause | Suggested Solution |
| My this compound solution appears cloudy or has precipitated after dilution in the external solution. | The final DMSO concentration might be too low for the desired this compound concentration, leading to precipitation. | Ensure your final DMSO concentration is sufficient to maintain solubility, but ideally not exceeding 0.3%.[7] Consider making intermediate dilutions in a mixture of external solution and DMSO before the final dilution. Always prepare fresh dilutions for each experiment. |
| I am unsure about the stability of my diluted this compound solution during a long experiment. | This compound, like many small molecules, may degrade over time in aqueous solutions, especially at room or physiological temperatures. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each day of experiments. If possible, keep the diluted solution on ice and protected from light until it is perfused onto the cells. |
| I am concerned about the effects of the solvent (DMSO) on my recordings. | DMSO can directly affect cell membranes and ion channel function, especially at concentrations above 0.3%.[7][8][9][10][11] | Always include a vehicle control in your experiments, which is the external solution with the same final concentration of DMSO used to dissolve this compound. This will allow you to subtract any solvent-specific effects from your results. Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%).[12] |
Issue 2: Inconsistent or Unexpected Electrophysiological Results
| Question | Possible Cause | Suggested Solution |
| I am not observing any inhibition of the Nav1.7 current, even at high concentrations of this compound. | 1. Incorrect voltage protocol: The inhibitory effect of this compound is state-dependent. A voltage protocol that does not favor the channel state with high affinity for the drug will result in reduced apparent potency. 2. Poor drug application: The perfusion system may not be delivering the drug effectively to the cell. | 1. Optimize your voltage protocol. Since this compound is a state-dependent inhibitor, its potency is higher when the channel is in a depolarized state.[4][5] Use a holding potential that promotes a level of channel inactivation (e.g., -70 mV to -90 mV) and apply depolarizing pulses to elicit the current. 2. Verify your perfusion system. Ensure the perfusion lines are not clogged and that the solution is flowing over the patched cell at an appropriate rate. You can test this with a solution containing a dye. |
| The inhibitory effect of this compound is highly variable between cells. | 1. Cell health: Unhealthy cells can have altered membrane properties and ion channel expression, leading to inconsistent drug effects. 2. Inconsistent seal resistance: A poor gigaohm seal can lead to leaky recordings and inaccurate current measurements. | 1. Use healthy, viable cells. Ensure proper cell culture and handling techniques. Discard any cells that appear unhealthy. 2. Aim for a high and stable seal resistance ( >1 GΩ). A stable, high-resistance seal is crucial for high-quality recordings.[13] |
| My recording becomes noisy or the seal is lost after applying this compound. | 1. High DMSO concentration: As mentioned, high concentrations of DMSO can destabilize the cell membrane.[12] 2. Precipitation of this compound: Precipitated drug can clog the perfusion lines or directly interfere with the patch pipette and cell membrane. | 1. Lower the final DMSO concentration. 2. Ensure complete dissolution of this compound in the external solution before application. Visually inspect the solution for any signs of precipitation. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Conditions | Reference |
| IC50 | 0.1 nM | HEK293 | Holding potential: -40 mV | [4][5] |
| Selectivity | >1000-fold selective for Nav1.7 over other Nav subtypes | Various | - | Not explicitly found in search results, but implied by "highly selective" descriptions. |
| Recommended Final DMSO Concentration | ≤ 0.3% | General Electrophysiology | - | [7] |
| Recommended Pipette Resistance | 2-5 MΩ | Whole-cell recordings | - | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of Nav1.7
This protocol is a general guideline and may require optimization for your specific experimental setup and cell line.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Plate cells onto glass coverslips pre-coated with poly-D-lysine 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[1] Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
This compound Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.3%.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a high-resistance seal (>1 GΩ) on a single cell.
-
Rupture the membrane to establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.
-
To elicit Nav1.7 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
To assess the state-dependent inhibition by this compound, use a holding potential that induces some steady-state inactivation (e.g., -70 mV or -90 mV) and apply a test pulse to a voltage that elicits a maximal current (e.g., 0 mV).
-
Apply this compound via a perfusion system and record the current inhibition at steady-state.
-
Wash out the drug to observe the reversibility of the inhibition.
Visualizations
Caption: Simplified signaling pathway of Nav1.7 inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 7. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming GX-674 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the NaV1.7 inhibitor, GX-674, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective, state-dependent antagonist of the voltage-gated sodium channel 1.7 (NaV1.7), with an IC50 of 0.1 nM at -40 mV.[1][2][3] It is an aryl sulfonamide compound being investigated for its potential in treating pain.[4][5] Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous solutions commonly used for in vitro assays.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₃ClF₂N₆O₃S₂ | [3][5][6] |
| Molecular Weight | 534.9 g/mol | [3][5][6] |
| CAS Number | 1432913-36-4 | [3][5][6] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [6] |
| Primary Target | Voltage-gated sodium channel 1.7 (NaV1.7) | [1][3][6] |
| Reported Solubility | Soluble in DMSO | [4] |
Q2: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer. Why does this happen?
This is a common issue for many hydrophobic compounds. This compound is readily soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO). When this concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity significantly reduces the solubility of this compound, causing it to precipitate or "crash out" of solution.[7] The final concentration of DMSO in your assay is a critical factor; even at low percentages (e.g., <1%), precipitation of highly insoluble compounds can occur.[7]
Q3: What is the recommended starting solvent for this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] It is advisable to prepare a high-concentration stock (e.g., 10 mM) in anhydrous, high-purity DMSO.
Troubleshooting Guide
This guide provides systematic steps to address and overcome this compound precipitation in your in vitro experiments.
Issue: this compound precipitates upon dilution into aqueous buffer.
Workflow for Solubilizing this compound
References
Technical Support Center: Managing High Plasma Protein Binding of GX-674 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of GX-674 in vivo.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound that may be related to its high plasma protein binding.
Issue 1: Low or no observable in vivo efficacy despite high in vitro potency.
-
Question: My in vitro assays show that this compound is a potent inhibitor of Nav1.7, but I'm not seeing the expected analgesic effect in my animal models. What could be the reason?
-
Answer: A significant discrepancy between in vitro potency and in vivo efficacy is often a hallmark of high plasma protein binding.[1][2] The majority of this compound molecules may be bound to plasma proteins, such as albumin, leaving only a small fraction of unbound drug available to reach the target Nav1.7 channels in the peripheral nerves.[3] It is the unbound fraction that is responsible for the pharmacological effect.[4][5]
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: The first step is to determine the extent of this compound's binding to plasma proteins from the species used in your in vivo studies.
-
Increase the Unbound Fraction: If plasma protein binding is confirmed to be high (e.g., >99%), consider the following strategies:
-
Formulation Strategies:
-
Nanocarriers: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric micelles) can shield it from plasma proteins and enhance its delivery to the target site.[7][8][9][10]
-
Solubilizing Excipients: For certain formulations, the choice of excipients can influence protein binding.[11][12][13]
-
-
Co-administration with a Displacement Agent:
-
Administering this compound with a compound that has a high affinity for the same binding site on plasma proteins can displace this compound, thereby increasing its unbound concentration.[3][14] Common displacers for drugs that bind to albumin include warfarin (B611796) and ibuprofen.[1] However, this approach requires careful dose adjustments to avoid potential toxicity from the increased free fraction of both drugs.[14]
-
-
-
Measure Unbound Concentration at the Target Site:
-
In Vivo Microdialysis: This technique allows for the direct measurement of unbound this compound concentrations in the interstitial fluid of the target tissue (e.g., skin or nerve).[15] This will provide a definitive answer as to whether sufficient unbound drug is reaching the site of action.
-
-
Issue 2: High inter-individual variability in in vivo response.
-
Question: I'm observing a wide range of responses to the same dose of this compound in my animal cohort. Why is this happening?
-
Answer: High plasma protein binding can contribute to significant inter-individual variability. Small differences in plasma protein concentrations between animals, which can be influenced by factors like age, sex, and health status, can lead to larger proportional changes in the unbound fraction of a highly bound drug.[3][16]
Troubleshooting Steps:
-
Monitor Plasma Protein Levels: Measure total plasma protein and albumin levels in your study animals to see if there is a correlation with the observed efficacy.
-
Increase Dose in Non-Responders: For animals that show a poor response, a carefully escalated dose of this compound may be necessary to achieve a therapeutic unbound concentration.
-
Consider Formulation Strategies: As mentioned previously, utilizing nanocarrier-based formulations can help to normalize the drug delivery and reduce the impact of variations in plasma protein levels.[7][17]
-
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it important for this compound?
A1: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[3] For a drug like this compound, which is likely to be highly protein-bound, this is a critical parameter because only the unbound (free) drug is pharmacologically active and able to distribute from the bloodstream to the target tissues to exert its effect.[4][18] High plasma protein binding can limit the therapeutic efficacy of a drug by reducing its available concentration at the site of action.[1]
Q2: Which plasma proteins is this compound likely to bind to?
A2: While specific data for this compound is unavailable, small molecule drugs commonly bind to albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[3][19] Acidic drugs tend to bind primarily to albumin, while basic drugs often bind to AAG.[3]
Q3: How do I measure the plasma protein binding of this compound?
A3: The most common and accepted methods for determining plasma protein binding are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves dialyzing a plasma sample containing the drug against a protein-free buffer. At equilibrium, the concentration of the unbound drug is the same in both chambers.[5][6][20]
-
Ultrafiltration (UF): This is a faster method that uses a semipermeable membrane to separate the unbound drug from the protein-bound drug by centrifugation.[4][6]
-
Ultracentrifugation: This technique separates protein-bound drug from unbound drug by high-speed centrifugation.[4]
Refer to the Experimental Protocols section for a detailed procedure for Equilibrium Dialysis.
Q4: Can I use plasma from different species to determine protein binding?
A4: It is crucial to use plasma from the same species that you are using for your in vivo experiments. There can be significant species differences in plasma protein concentrations and binding affinities, which can affect the unbound fraction of the drug.
Data Presentation
Table 1: Hypothetical Plasma Protein Binding of this compound Across Different Species (Example Data)
| Species | Plasma Albumin Concentration (g/dL) | % this compound Bound (at 1 µM) | Unbound Fraction (fu) |
| Mouse | 2.5 - 4.8 | 99.8% | 0.002 |
| Rat | 3.5 - 5.5 | 99.9% | 0.001 |
| Dog | 2.5 - 4.0 | 99.5% | 0.005 |
| Human | 3.5 - 5.0 | 99.95% | 0.0005 |
Note: These are example values and should be determined experimentally for this compound.
Table 2: Effect of Different Strategies on the Unbound Fraction of this compound in Rat Plasma (Example Data)
| Strategy | % this compound Bound | Unbound Fraction (fu) | Fold Increase in fu |
| None (Control) | 99.9% | 0.001 | 1 |
| Co-administration with Warfarin | 99.5% | 0.005 | 5 |
| Liposomal Formulation | N/A (Encapsulated) | Effective fu increased* | Variable |
*The concept of "unbound fraction" for a nanocarrier formulation is more complex as the drug is released over time at the target site. The "effective fu" would be higher at the site of action.
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the unbound fraction (fu) of this compound in plasma.
Materials:
-
This compound
-
Plasma from the species of interest (e.g., rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker at 37°C
-
LC-MS/MS for sample analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.
-
Incubate the device at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-24 hours, this should be optimized for this compound).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
Mandatory Visualization
Caption: Equilibrium of this compound between its protein-bound and unbound states in plasma.
Caption: Experimental workflow for assessing and overcoming high plasma protein binding.
Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.
References
- 1. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Nanocarrier-based co-delivery of small molecules and siRNA/miRNA for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
- 18. The importance of plasma protein binding in drug discovery | Semantic Scholar [semanticscholar.org]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 20. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
troubleshooting variability in GX-674 experimental results
Welcome to the technical support center for GX-674. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results obtained with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cell viability assay results with this compound between experiments. What are the common causes?
A1: Variability in cell-based assays is a common issue that can stem from several factors.[1][2] Key contributors to consider include:
-
Cell Culture Conditions: Inconsistent cell density, variations in passage number, and the time between passaging and the experiment can all introduce variability.[2] It is crucial to maintain standardized cell culture practices.
-
Mycoplasma Contamination: This is a frequent and often undetected source of variability in cell culture experiments.[3][2] Routine testing for mycoplasma is highly recommended.
-
Reagent Preparation: Improperly prepared or stored reagents, including this compound, can lead to inconsistent results.
-
Assay Protocol: Deviations from the established protocol, such as incubation times or washing steps, can significantly impact the outcome.
Q2: Our Western blot results for downstream targets of the this compound pathway show inconsistent band intensities. How can we improve this?
A2: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:[4][5][6][7]
-
Protein Concentration: Inaccurate protein quantification is a primary source of variability. Ensure you are using a reliable protein assay and that all samples are loaded equally.
-
Transfer Efficiency: Poor transfer of proteins from the gel to the membrane can lead to weak or uneven bands.[4] Staining the membrane with Ponceau S after transfer can help verify efficiency.[4]
-
Antibody Concentration: Suboptimal primary or secondary antibody concentrations can result in weak signals or high background.[4][6] Titrating your antibodies to determine the optimal dilution is essential.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal.[4]
Q3: We are conducting in vivo studies with this compound and see a wide range of responses in our animal models. What steps can we take to reduce this variability?
A3: In vivo studies are inherently complex, but several strategies can help minimize variability:[8][9][10][11][12]
-
Animal Husbandry: Factors such as the animal strain, vendor, microbiome, and even diet and lighting conditions can influence study outcomes.[9]
-
Experimental Procedures: Ensure consistent handling, dosing, and measurement techniques across all animals and experimenters.[10][11]
-
Randomization and Blinding: Properly randomizing animals into treatment groups and blinding experimenters to the treatment allocation are critical to reduce bias.[8][10]
Troubleshooting Guides
Cell-Based Assay Variability
This guide provides a structured approach to troubleshooting common issues in cell-based assays with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| GX-C-01 | High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors.[13] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Calibrate pipettes regularly and use consistent pipetting technique. |
| GX-C-02 | IC50 values for this compound shift between experiments. | 1. Changes in cell passage number.[3] 2. Variation in this compound stock solution stability. 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range. 2. Prepare fresh this compound dilutions for each experiment. 3. Strictly adhere to the protocol's incubation times. |
| GX-C-03 | No dose-dependent effect of this compound observed. | 1. Incorrect concentration range tested. 2. Cell line is resistant to this compound. 3. Assay is not sensitive enough. | 1. Perform a broad-range dose-response curve to identify the active concentration range. 2. Confirm the expression of the molecular target of this compound in your cell line. 3. Consider using a more sensitive assay, such as an ATP-based luminescence assay.[14] |
Kinase Assay Variability
This guide addresses issues specific to in vitro kinase assays with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| GX-K-01 | High background signal in "no enzyme" control wells. | 1. Contaminated reagents. 2. Non-specific binding of assay components. | 1. Use fresh, high-quality reagents. 2. Optimize blocking steps and detergent concentrations in buffers.[15] |
| GX-K-02 | Inconsistent IC50 values for this compound. | 1. Variation in ATP concentration.[15][16] 2. Instability of this compound in the assay buffer. 3. Differences in enzyme activity between batches. | 1. Use a consistent ATP concentration, ideally close to the Km for the kinase. 2. Assess the stability of this compound in the assay buffer over the experiment's duration. 3. Qualify each new batch of enzyme to ensure consistent activity. |
| GX-K-03 | This compound appears less potent than expected. | 1. Assay format interference (e.g., luciferase inhibition in luminescence-based assays).[17] 2. High enzyme concentration leading to substrate depletion. | 1. Test for assay interference by running controls without the kinase. Consider an alternative assay format, such as a radiometric assay.[15][18] 2. Optimize the enzyme concentration to ensure the reaction remains in the linear range. |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[19]
In Vitro Kinase Assay Protocol (Generic)
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific period, ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Signal Detection: Detect the phosphorylated substrate using an appropriate method (e.g., luminescence, fluorescence, or radioactivity).
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: Logical workflow for troubleshooting IC50 variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
This technical support center is designed for researchers, scientists, and drug development professionals investigating the sodium channel inhibitor GX-674. It provides detailed information on its potential off-target effects on the voltage-gated sodium channels Nav1.2 and Nav1.6, along with troubleshooting guides and frequently asked questions (FAQs) for experimental work.
Summary of Quantitative Data: this compound Potency
The following table summarizes the inhibitory potency (IC50) of this compound on its primary target, Nav1.7, and its potential off-target effects on Nav1.2 and Nav1.6.
| Target | IC50 | Cell Line | Holding Potential | Method |
| hNav1.7 | 0.1 nM | HEK293 | -40 mV | Automated Voltage Clamp |
| hNav1.2 | 0.3 nM | HEK293 | -35 mV | Automated Voltage Clamp[1] |
| hNav1.6 | 30 nM | HEK293 | -35 mV | Automated Voltage Clamp[1] |
Note: this compound is a potent, state-dependent antagonist of Nav1.7.[1][2][3] Its high potency is observed at depolarized holding potentials that favor the inactivated state of the channel. While highly selective for Nav1.7, it does exhibit activity at Nav1.2 and Nav1.6 at nanomolar concentrations.
Experimental Protocols
To assess the off-target effects of this compound on Nav1.2 and Nav1.6, automated patch-clamp electrophysiology is a commonly used method. Below is a detailed methodology for such an experiment.
Automated Patch-Clamp Electrophysiology for Nav1.2 and Nav1.6
This protocol is adapted for use with automated patch-clamp systems to determine the IC50 of this compound on human Nav1.2 and Nav1.6 channels stably expressed in a cell line such as HEK293.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human Nav1.2 or Nav1.6 and the human beta-1 subunit in appropriate media.
-
Harvest cells at 70-80% confluency using a gentle, non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external recording solution at a density of approximately 500,000 cells/mL.
2. Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
3. Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system with the internal and external solutions.
-
Load the cell suspension and the various concentrations of this compound (typically from 0.1 nM to 1 µM) onto the appropriate plates.
-
Initiate the automated patch-clamp run, which includes cell capture, seal formation, and whole-cell access.
4. Voltage Protocol:
-
Hold the cells at a holding potential of -120 mV.
-
To assess the effect of this compound on the inactivated state of the channels, use a depolarized holding potential (e.g., -35 mV) or a pre-pulse protocol. A typical voltage protocol to elicit Nav1.2 or Nav1.6 currents would be a step depolarization to 0 mV for 20 ms.
-
Apply a range of this compound concentrations to the cells and measure the resulting inhibition of the peak sodium current.
5. Data Analysis:
-
Measure the peak inward current for each concentration of this compound.
-
Normalize the peak currents to the control (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Logical Workflow for Assessing Off-Target Effects
Caption: Workflow for assessing this compound off-target effects using automated patch-clamp.
State-Dependent Inhibition of Voltage-Gated Sodium Channels
References
stability of GX-674 in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GX-674 in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. DMSO is a versatile solvent that is compatible with most cell-based assays. For final dilutions into aqueous media, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).
Q2: How should I store the this compound stock solution for long-term stability?
This compound stock solutions in anhydrous DMSO are stable for up to 6 months when stored at -80°C. For short-term storage (up to 2 weeks), -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into single-use volumes.
Q3: Can I store this compound in aqueous solutions for long-term experiments?
We do not recommend long-term storage of this compound in aqueous solutions. This compound is susceptible to hydrolysis, which can lead to a time-dependent loss of activity. For long-term experiments, it is best to prepare fresh dilutions from a frozen DMSO stock. If an experiment requires the compound to be in an aqueous buffer for an extended period, it is crucial to assess its stability under those specific conditions.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
To determine the stability of this compound in your buffer, you can perform a time-course experiment. Incubate this compound in your buffer at the experimental temperature for various durations (e.g., 0, 2, 6, 12, 24 hours). Following incubation, analyze the remaining concentration of the active compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in a long-term experiment. | Degradation of this compound in the aqueous experimental medium. | 1. Prepare fresh dilutions of this compound from a DMSO stock for each time point.2. If the experiment requires continuous exposure, replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).3. Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols). |
| Precipitation of this compound upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it remains non-toxic to your system).3. Consider using a different solvent system or a solubilizing agent, but validate its compatibility with your experiment. |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles of the this compound stock solution.2. Inconsistent final DMSO concentrations between experiments. | 1. Aliquot the this compound stock solution into single-use vials to avoid freeze-thaw cycles.2. Ensure the final DMSO concentration is consistent across all experimental conditions. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffer using HPLC
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in your experimental buffer from a 10 mM DMSO stock.
-
Incubation: Aliquot the solution into separate vials for each time point (e.g., 0, 2, 6, 12, 24 hours) and incubate at your experimental temperature (e.g., 37°C).
-
Sample Collection: At each time point, transfer an aliquot to a new tube and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples and inject them into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from its degradants.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of remaining this compound.
-
Visualizations
Technical Support Center: Optimizing GX-674 Efficacy in In Vivo Pain Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GX-674, a potent and selective Nav1.7 antagonist, in in vivo pain models. The information is presented in a question-and-answer format to directly address potential challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective state-dependent antagonist of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in the initiation and propagation of action potentials in sensory neurons.[2][3] Gain-of-function mutations in the gene encoding Nav1.7 (SCN9A) are linked to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as a significant target for analgesic drug development.[2][4] this compound, an aryl sulfonamide, preferentially binds to the inactivated state of the Nav1.7 channel, thereby inhibiting the neuronal firing that underlies pain sensation.[5][6]
Q2: Which in vivo pain models are most relevant for evaluating the efficacy of this compound?
A2: Given that Nav1.7 is implicated in various pain modalities, several preclinical models are appropriate for assessing the analgesic effects of this compound. The choice of model should align with the specific research question (e.g., inflammatory vs. neuropathic pain). Commonly used and relevant models include:
-
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA)-induced inflammatory pain: This model induces robust and sustained inflammation, thermal hyperalgesia, and mechanical allodynia.[7]
-
Formalin test: This model assesses nociceptive responses in two distinct phases, an initial acute phase followed by a second phase driven by inflammation and central sensitization.
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to persistent neuropathic pain behaviors.
-
Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve.[2]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model mimics the painful neuropathy that can result from treatment with certain chemotherapeutic agents.[2]
-
Q3: What is a recommended starting dose and route of administration for this compound in mice?
Q4: How should I formulate this compound for oral gavage in mice?
A4: this compound is a hydrophobic molecule and requires a suitable vehicle for oral administration. A common and effective vehicle for oral gavage of hydrophobic compounds in rodents is a suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9] Alternatively, a suspension in 0.5% methylcellulose (B11928114) in water can be used.[10] It is essential to ensure the formulation is a homogenous suspension before each administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of or inconsistent efficacy | Inappropriate dose: The dose may be too low to achieve therapeutic concentrations at the target site. | Perform a dose-response study to identify the optimal dose. |
| Suboptimal formulation: Poor solubility or suspension can lead to inaccurate dosing. | Ensure the compound is fully dissolved or evenly suspended in the vehicle. Consider using sonication to aid dissolution. Prepare fresh formulations regularly. | |
| Incorrect timing of administration: The time between drug administration and behavioral testing may not align with the pharmacokinetic profile of this compound. | Conduct a time-course study to determine the peak efficacy of the compound. | |
| Choice of pain model: The selected pain model may not be sensitive to Nav1.7 inhibition. | Review the literature to confirm the relevance of the chosen model for Nav1.7-mediated pain. Consider using models with a strong inflammatory component. | |
| Animal-related factors: Stress, handling, and habituation can all influence behavioral readouts. | Ensure proper acclimatization of animals to the experimental procedures and environment. Minimize stress during handling and dosing. | |
| Observed adverse effects (e.g., sedation, motor impairment) | Off-target effects: At higher doses, the selectivity of this compound for Nav1.7 over other Nav isoforms may decrease, leading to effects on the central nervous system or cardiovascular system. | Reduce the dose. If adverse effects persist at doses required for efficacy, consider a different route of administration that might reduce systemic exposure. |
| Vehicle-related toxicity: The vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the formulation. If the vehicle is suspected to be the cause, explore alternative formulations. | |
| High variability in behavioral data | Inconsistent experimental procedures: Variations in drug administration, timing of testing, or scoring of behaviors can introduce variability. | Standardize all experimental protocols. Ensure all experimenters are properly trained and blinded to the treatment groups. |
| Individual animal differences: Biological variability between animals can contribute to varied responses. | Increase the sample size (n) per group to improve statistical power. |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
Objective: To assess the efficacy of this compound in reducing thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (8-10 weeks old)
-
Plantar analgesia meter (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Baseline Measurements: Acclimatize mice to the testing environment for at least 3 days. Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 20 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw. The left hind paw serves as a control.
-
Post-CFA Measurements: 24 hours after CFA injection, re-measure thermal and mechanical thresholds to confirm the development of hyperalgesia and allodynia.
-
This compound Administration: Administer this compound (or vehicle) via oral gavage at the desired dose.
-
Efficacy Testing: At predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess thermal withdrawal latency and mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | Nav1.7 |
| IC50 | 0.1 nM (at -40 mV) |
| Mechanism | State-dependent antagonist |
Source:[1]
Table 2: Example Dosing and Efficacy of a Structurally Related Acylsulfonamide Nav1.7 Inhibitor (GX-201) in a Mouse Pain Model
| Pain Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Efficacy |
| CFA-induced thermal hyperalgesia | Mouse | Oral gavage | 30 - 300 | Dose-dependent reversal of thermal hyperalgesia |
| Formalin test (Phase 2) | Mouse | Oral gavage | 30 - 300 | Significant reduction in flinching behavior |
Note: This data is for a related compound and should be used as a guide for designing experiments with this compound.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
voltage-protocol optimization for state-dependent inhibition by GX-674
Welcome to the technical support center for the investigation of GX-674, a potent, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7. This resource provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies of this compound's inhibitory effects.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during electrophysiological experiments with this compound, with a focus on voltage-protocol-dependent effects.
Q1: The IC50 I'm measuring for this compound is significantly higher than the reported sub-nanomolar values. What could be the reason?
A1: This is a common issue and is almost always related to the voltage protocol used, specifically the holding potential. This compound is a state-dependent inhibitor with a much higher affinity for the inactivated state of the Nav1.7 channel than the resting state.[1][2]
-
Check Your Holding Potential: The reported high potency (IC50 ≈ 0.1 nM) is observed at holding potentials that induce a significant proportion of channels to be in the inactivated state (e.g., -40 mV).[1][2][3] If you are holding your cells at a more hyperpolarized potential (e.g., -100 mV or -120 mV), where most channels are in the resting state, the apparent potency of this compound will be substantially lower.
-
Solution: To accurately determine the maximal potency of this compound, use a holding potential that favors the inactivated state. You can also perform a voltage-dependence of block experiment to characterize the IC50 at different holding potentials.
Q2: I am not observing a strong use-dependent (phasic) block with this compound. What experimental parameters should I adjust?
A2: Use-dependent block is a hallmark of state-dependent inhibitors that bind preferentially to the open and/or inactivated states.[4][5] If you are not observing a progressive decrease in current amplitude during a train of depolarizing pulses, consider the following:
-
Stimulation Frequency: The frequency of your pulse train is critical. A higher frequency (e.g., 10-20 Hz) will promote the accumulation of channels in the inactivated state, thereby enhancing the use-dependent block.[6]
-
Holding Potential: As with IC50 determination, a more depolarized holding potential will lead to a greater proportion of channels being in the inactivated state at the start of the pulse train, which can enhance the observed use-dependent effect.
-
Pulse Duration: Ensure the duration of your depolarizing pulses is sufficient to allow for channel opening and subsequent inactivation, providing time for this compound to bind.
Q3: The inhibitory effect of this compound appears to be very slow to develop. Is this expected?
A3: Yes, the kinetics of binding (on-rate) can be influenced by the channel state. The development of block will be faster under conditions that favor the high-affinity (inactivated) state.
-
Pre-depolarization: To accelerate the onset of block, you can incorporate a pre-depolarizing pulse in your voltage protocol before the test pulse. This will drive channels into the inactivated state, facilitating faster binding of this compound.
-
Incubation Time: Ensure that you are allowing sufficient time for the drug to equilibrate at the target.
Q4: I am having trouble obtaining a stable whole-cell patch-clamp recording. What are some general troubleshooting tips?
A4: Stable recordings are fundamental to accurately characterizing drug effects. Here are some common issues and solutions:[6][7][8]
-
Unstable Giga-ohm (GΩ) Seal:
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 2-5 MΩ).
-
Solution Filtration: Ensure both your internal and external solutions are filtered (0.22 µm filter) to prevent clogging.
-
Cell Health: Use healthy, well-adhered cells.
-
-
High Access Resistance (Rs):
-
A high or drifting Rs (>20 MΩ) can introduce voltage errors and filter your currents. Monitor Rs throughout the experiment. If it increases significantly, the patch may be resealing, and the recording should be discarded. Gentle suction may sometimes help, but be cautious.[6]
-
-
Current Rundown:
-
This gradual decrease in current over time can be due to the dialysis of essential intracellular components. Including ATP-Mg (2-4 mM) and GTP (0.3-0.5 mM) in your internal pipette solution can help maintain channel function.[6]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound on Nav1.7
| Parameter | Holding Potential | Value | Cell Type | Reference |
| IC50 | -40 mV | 0.1 nM | HEK293 | [1][2][3] |
| IC50 | Not specified | 0.001 µM | Not specified | [9] |
Note: The significant difference in reported IC50 values likely reflects different voltage protocols used in the respective experiments.
Table 2: Selectivity of this compound
| Channel Subtype | Potency Relative to Nav1.7 | Reference |
| Nav1.5 | ~100,000-fold lower | [10] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the state-dependent inhibition of Nav1.7 by this compound are provided below. These protocols are intended as a starting point and may require optimization for your specific experimental setup.
Protocol 1: Determining the Voltage-Dependence of this compound Inhibition (IC50)
Objective: To determine the IC50 of this compound at different holding potentials to characterize its affinity for the resting versus the inactivated state.
Methodology:
-
Cell Preparation: Culture cells expressing human Nav1.7 (e.g., HEK293 cells) under standard conditions. Plate cells onto coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Include 2 mM ATP-Mg and 0.3 mM GTP.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Ensure access resistance is stable and ideally below 15 MΩ. Compensate for 70-80% of the series resistance.
-
-
Voltage Protocol:
-
Set the holding potential to a hyperpolarized value (e.g., -120 mV) where most channels are in the resting state.
-
Apply a 500 ms (B15284909) depolarizing pulse to 0 mV to elicit the peak sodium current.
-
Repeat this for a range of holding potentials (e.g., -120 mV, -100 mV, -80 mV, -60 mV, -40 mV).
-
-
Drug Application:
-
Establish a stable baseline recording of the peak current at each holding potential in the control external solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.01 nM to 1 µM). Allow 2-3 minutes for each concentration to equilibrate.
-
Record the peak current at each concentration and holding potential.
-
-
Data Analysis:
-
For each holding potential, calculate the percentage of inhibition for each this compound concentration relative to the control current.
-
Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 at each holding potential.
-
Protocol 2: Measuring Use-Dependent Inhibition of Nav1.7 by this compound
Objective: To assess the use-dependent (phasic) block of Nav1.7 by this compound.
Methodology:
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Patch-Clamp Recording: Establish a stable whole-cell recording as in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a potential where a significant portion of channels are available for opening (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses) to 0 mV.
-
The duration of each pulse should be sufficient for channel activation and inactivation (e.g., 20 ms).
-
The frequency of the pulse train is a key variable. Test a range of frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).
-
-
Drug Application:
-
Record a baseline pulse train in the control external solution.
-
Perfuse the cell with a fixed concentration of this compound (e.g., a concentration close to the IC50 determined at a depolarized potential).
-
After equilibration, apply the same pulse train protocol.
-
-
Data Analysis:
-
Measure the peak current for each pulse in the train, both in the absence and presence of this compound.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current against the pulse number. A steeper decline in the presence of this compound indicates use-dependent block.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this technical support center.
Caption: State-dependent binding of this compound to Nav1.7 channel conformations.
Caption: Troubleshooting workflow for unexpectedly high IC50 values of this compound.
Caption: Workflow for assessing the use-dependent block of Nav1.7 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Minimizing GX-674 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent and selective NaV1.7 inhibitor, GX-674, in cell culture experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Its mechanism of action involves binding to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel, thereby blocking the influx of sodium ions that are critical for the initiation and propagation of action potentials in neurons.[2] Due to its high selectivity for NaV1.7 over other sodium channel isoforms, this compound is a valuable tool for studying the role of NaV1.7 in various physiological and pathological processes, particularly in pain signaling.
Q2: What are the potential causes of this compound toxicity in cell culture?
A2: While this compound's high selectivity is expected to reduce off-target effects, toxicity in cell culture can still arise from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) for NaV1.7 (0.1 nM) may lead to non-specific effects and cytotoxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%).[3][4]
-
Compound Instability: Degradation of the compound over time or due to improper storage can result in byproducts that may be toxic to cells.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Cell lines that do not endogenously express NaV1.7 might be used as controls to assess off-target cytotoxicity.
-
Prolonged Exposure: Continuous and prolonged exposure to any small molecule inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: Inhibition of NaV1.7 by this compound can modulate intracellular signaling cascades. Two key pathways identified are:
-
MAPK/ERK1/2 Pathway: NaV1.7 activity has been linked to the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2. Inhibition of NaV1.7 may, therefore, alter the activity of this pathway, which is involved in cell proliferation, differentiation, and survival.[5][6][7]
-
Endogenous Opioid Signaling: Studies have shown a connection between NaV1.7 function and the endogenous opioid system. Inhibition or loss of NaV1.7 function can lead to an upregulation of proenkephalin (Penk) mRNA, which encodes for enkephalin, an endogenous opioid peptide. This upregulation appears to be mediated by the transcription factor NFAT5 (Nuclear Factor of Activated T-cells 5).[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range, from well below to well above the reported IC50 for NaV1.7 (0.1 nM). |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO without this compound).[3][4] | |
| Compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell line sensitivity. | Test this compound on a panel of cell lines, including those that do not express NaV1.7, to assess off-target effects. | |
| Inconsistent results between experiments. | Variations in cell culture conditions. | Standardize cell passage number, confluency, and media components. Regularly test for mycoplasma contamination.[3] |
| Instability of this compound in media. | Minimize the time the compound is in the culture medium before the assay, if possible. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. | |
| No observable effect of this compound. | Concentration is too low. | While the IC50 is very low, cellular assays may require higher concentrations. Test a higher concentration range. |
| Compound is not active. | Verify the integrity and purity of your this compound stock. If possible, test its activity in a functional assay (e.g., electrophysiology). | |
| Insensitive cell line. | Confirm that your cell line expresses functional NaV1.7 channels. |
Quantitative Data Summary
The following table provides a representative structure for summarizing cytotoxicity data for this compound. Researchers should empirically determine these values for their specific cell lines and experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | This compound Cytotoxic IC50 (µM) | Notes |
| HEK293 (expressing NaV1.7) | MTT | 48 | To be determined | Start with a concentration range of 0.001 - 100 µM. |
| SH-SY5Y (endogenous NaV1.7) | LDH Release | 48 | To be determined | Compare with a NaV1.7-null cell line if available. |
| HeLa (low/no NaV1.7) | Live/Dead Staining | 48 | To be determined | Useful for assessing off-target cytotoxicity. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a framework for determining the cytotoxic effect of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13][14][15][16]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.001 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Mix gently on a plate shaker for 10-15 minutes.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate cell viability as a percentage of the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[17][18][19][20]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1a-d and 2a-d from the MTT assay protocol.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
-
LDH Assay: a. At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. c. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions. d. Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: a. Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only) from all readings. b. Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Live/Dead Cell Staining for Visualizing Cytotoxicity
This protocol uses fluorescent dyes to distinguish between live and dead cells, providing a qualitative and quantitative assessment of cytotoxicity.[21][22][23][24]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Culture plates or slides suitable for fluorescence microscopy
-
Commercially available Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells on appropriate cultureware and treat with this compound and controls as described in the previous protocols.
-
Staining: a. At the end of the treatment period, carefully remove the culture medium. b. Wash the cells gently with PBS. c. Prepare the Live/Dead staining solution according to the manufacturer's protocol. d. Add the staining solution to the cells and incubate at room temperature for 15-30 minutes, protected from light.
-
Imaging: a. Visualize the cells using a fluorescence microscope with appropriate filters for the live (green) and dead (red) cell stains. b. Capture images from multiple fields for each condition.
-
Quantification (Optional): a. Use image analysis software to count the number of live and dead cells in each image. b. Calculate the percentage of dead cells for each treatment condition.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Downstream signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ERK1/2 Mitogen-Activated Protein Kinase Phosphorylates Sodium Channel Nav1.7 and Alters Its Gating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic regulation of serotonin and opioid signaling contribute to pain insensitivity in Nav1.7 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic regulation of serotonin and opioid signaling contributes to pain insensitivity in Nav1.7 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Optimized Whole-Mount Fluorescence Staining Protocol for Pulmonary Toxicity Evaluation Using Mouse Respiratory Epithelia [mdpi.com]
- 22. abcam.com [abcam.com]
- 23. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. biotium.com [biotium.com]
quality control and purity assessment of GX-674
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GX-674.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
The expected purity of this compound should be ≥95%.[1] This is a common purity threshold for final compounds intended for research and preclinical development.[1]
2. What methods are used to determine the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with either a Mass Spectrometry (MS) or a UV absorbance detector is the standard method for assessing the purity of this compound and related small molecules.[1]
3. What are the known targets of this compound?
This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It also shows equipotent inhibition of Nav1.2 and only 4-fold less potency against Nav1.6.[1][3]
4. What is the mechanism of action of this compound?
This compound binds to an extracellularly accessible site on the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[4][5] It preferentially binds when the VSD4 is in an activated conformation, trapping the channel in a fast-inactivated state and thereby inhibiting ion conduction.[4][6] The interaction is mediated by the sulfonamide group of this compound and key residues on the S4 helix of VSD4.[7][8]
5. Are there any known impurities associated with this compound?
While specific impurities for this compound are not detailed in the provided search results, it is a benzenesulfonamide (B165840) derivative.[9] Impurities can arise during synthesis, such as dimeric impurities or related compounds.[9]
Troubleshooting Guides
Purity Assessment Issues
| Problem | Possible Cause | Suggested Solution |
| Purity by HPLC is <95% | Incomplete reaction or purification during synthesis. | Review the synthetic route and purification steps. Consider an additional purification step, such as preparative HPLC or recrystallization. |
| Degradation of the compound. | Ensure proper storage conditions (cool, dry, and dark place). Assess compound stability under experimental conditions. | |
| Contamination. | Use high-purity solvents and reagents for analysis. Ensure cleanliness of all glassware and equipment. | |
| Poor peak shape in HPLC | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., pH, solvent ratio) and select a column with suitable stationary phase chemistry. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and the pump is functioning correctly. Premix the mobile phase to ensure consistency. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
In Vitro Electrophysiology Assay Issues
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values | Inconsistent cell health or passage number. | Use cells within a consistent passage number range and ensure high cell viability before starting the experiment. |
| Instability of the patch-clamp recording. | Monitor seal resistance and series resistance throughout the experiment. Exclude cells with unstable recordings from the analysis. | |
| Issues with compound solution. | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Verify the final concentration of the compound in the experimental buffer. | |
| No or low potency of this compound | Incorrect voltage protocol. | This compound is a state-dependent inhibitor. Ensure the voltage protocol is designed to favor the inactivated state of the Nav1.7 channel, which may involve using a depolarized holding potential.[2] |
| Incorrect channel subtype expressed. | Verify the identity of the expressed sodium channel subtype in the cell line using molecular biology techniques (e.g., PCR, sequencing) or reference compounds with known selectivity. | |
| Compound degradation. | Check the stability of this compound in the experimental buffer and under the lighting conditions of the experiment. |
Quantitative Data Summary
| Parameter | Value | Channel Subtype | Reference |
| Purity Specification | ≥95% | N/A | [1] |
| IC50 | ~0.1 nM | hNav1.7 | [10][11] |
| Selectivity | Equipotent | Nav1.2 | [1] |
| 4-fold less potent | Nav1.6 | [1] |
Experimental Protocols
Purity Assessment by HPLC-UV
This protocol provides a general workflow for determining the purity of this compound. Specific parameters may need to be optimized for the available instrumentation and columns.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Further dilute both solutions with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the key steps for assessing the inhibitory activity of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use a voltage protocol that assesses the state-dependent inhibition. For example, hold the cell at a depolarized potential (e.g., -40 mV) to accumulate channels in the inactivated state before applying a test pulse.[2]
-
Apply this compound at various concentrations to the external solution.
-
-
Data Analysis:
-
Measure the peak sodium current in response to the test pulse at each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for quality control and in vitro characterization of this compound.
Caption: Proposed mechanism of action for this compound on the Nav1.7 channel.
References
- 1. US11208397B2 - Small molecule antagonists of sumo related modification of CRMP2 and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Full text of "Science 18 December 2015" [archive.org]
- 5. researchgate.net [researchgate.net]
- 6. FURF 2024 Presenters with Abstracts | Office of Undergraduate Research - Office of the Vice President for Research | The University of Iowa [our.research.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benzenesulfonamide suppliers UK [ukchemicalsuppliers.co.uk]
- 10. Dronedarone Hydrochloride | Potassium Channel blocker | AmBeed.com [ambeed.com]
- 11. Ranolazine (CVT 303) | Sodium Current/FAO Inhibitor | AmBeed.com [ambeed.com]
Validation & Comparative
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two key Nav1.7 inhibitors.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has spurred the development of selective Nav1.7 inhibitors. This guide provides a detailed comparison of two such inhibitors, GX-674 and PF-05089771, summarizing their performance based on available experimental data.
At a Glance: Key Quantitative Data
The following tables summarize the key in vitro potency and selectivity data for this compound and PF-05089771, offering a clear comparison of their activity on Nav1.7 and other sodium channel isoforms.
Table 1: In Vitro Potency against Nav1.7
| Compound | Target Species | IC50 (nM) | Holding Potential | Reference |
| This compound | Human | 0.1 | -40 mV | [1] |
| PF-05089771 | Human | 11 | Not Specified | [2][3] |
| Mouse | 8 | Not Specified | [2] | |
| Rat | 171 | Not Specified | [2] |
Table 2: Selectivity Profile against other Nav Channels (IC50 in µM)
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.8 | Reference |
| This compound | >10 | >1 | >10 | >10 | >10 | >1 | Not Reported | [4] |
| PF-05089771 | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 | >10 | [2] |
Mechanism of Action: State-Dependent Inhibition
Both this compound and PF-05089771 are potent, state-dependent inhibitors of Nav1.7. This means they preferentially bind to and stabilize the inactivated state of the channel, a conformation that is more prevalent in rapidly firing neurons, such as those involved in pain signaling. This state-dependency is a key feature for achieving functional selectivity and potentially reducing side effects associated with blocking channels in their resting state.
Both compounds are aryl sulfonamides that target the voltage-sensor domain of domain IV (VSD4) of the Nav1.7 channel.[3][5][6] By binding to this site, they trap the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel pore, thereby inhibiting ion conduction.[6]
Experimental Data and Protocols
Electrophysiology Assays
The inhibitory activity of this compound and PF-05089771 on Nav1.7 and other Nav channel isoforms has been primarily characterized using patch-clamp electrophysiology.
General Protocol:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel of interest are commonly used.[7]
-
Recording Configuration: Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the channels.[7]
-
Solutions:
-
Voltage Protocols: To assess state-dependent inhibition, specific voltage protocols are applied. A holding potential that maintains a fraction of the channels in the inactivated state (e.g., the half-inactivation voltage, V1/2) is used to determine the IC50 for the inactivated state. To determine the IC50 for the resting state, a more hyperpolarized holding potential is used.
-
Data Analysis: The concentration-response curves are generated by measuring the inhibition of the peak sodium current at various concentrations of the compound. The IC50 values are then calculated by fitting the data to the Hill equation.
Signaling Pathways and Experimental Workflows
To visualize the context of Nav1.7 inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Nav1.7 acts as a threshold channel in nociceptors, amplifying small depolarizations to initiate action potentials and subsequent pain signaling.
Caption: A generalized workflow for evaluating the potency of Nav1.7 inhibitors using patch-clamp electrophysiology.
Preclinical and Clinical Development
PF-05089771
PF-05089771, developed by Pfizer, progressed to Phase II clinical trials for several pain indications. While it demonstrated some analgesic effect in patients with inherited erythromelalgia and in a postoperative dental pain model, the results in painful diabetic peripheral neuropathy were disappointing.[8][9] A randomized, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy found that PF-05089771 did not show a statistically significant improvement in pain scores compared to placebo.[8][10][11] This lack of efficacy led to the discontinuation of its development for this indication.[8][12]
This compound
Information on the clinical development of this compound is not as readily available, suggesting it has primarily been used as a preclinical tool compound. Its high potency and selectivity have made it valuable for structural biology studies, contributing to a deeper understanding of how small molecules can selectively target Nav1.7.[6]
Discussion and Future Perspectives
The comparison between this compound and PF-05089771 highlights key aspects of Nav1.7 inhibitor development. This compound represents a highly potent and selective preclinical tool that has been instrumental in elucidating the structural basis of Nav1.7 inhibition. PF-05089771, on the other hand, provides a case study of a potent and selective inhibitor that, despite promising preclinical data, failed to demonstrate broad efficacy in the clinic for chronic pain.
The reasons for the translational failure of PF-05089771 in diabetic neuropathy are likely multifactorial and may include issues with target engagement at clinically tolerable doses, the complexity of pain pathophysiology in this patient population, and potential species differences in pharmacology.[12]
Future research in the field of Nav1.7 inhibitors will likely focus on:
-
Optimizing drug-like properties: Improving pharmacokinetic and pharmacodynamic profiles to ensure adequate target engagement in humans.
-
Exploring novel binding sites: Identifying new allosteric sites on the Nav1.7 channel that may offer different modulation profiles.
-
Combination therapies: Investigating the potential of Nav1.7 inhibitors in combination with other analgesics to achieve synergistic effects.
-
Patient stratification: Identifying patient populations with specific genetic backgrounds or pain phenotypes that are more likely to respond to Nav1.7 inhibition.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medcentral.com [medcentral.com]
- 10. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3] This genetic validation has spurred the development of selective Nav1.7 inhibitors, with aryl sulfonamides representing a prominent chemical class. This guide provides a comparative analysis of GX-674, a highly potent aryl sulfonamide Nav1.7 inhibitor, against other notable inhibitors from the same class, supported by experimental data to aid researchers in their drug discovery and development efforts.
Performance Comparison of Aryl Sulfonamide Nav1.7 Inhibitors
This compound distinguishes itself with exceptional potency, exhibiting a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[4] This section provides a quantitative comparison of this compound with other key aryl sulfonamide Nav1.7 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Nav1.7 IC50 (nM) | Selectivity vs. Nav1.5 | Reference |
| This compound | 0.1 (at -40 mV) | >1,000-fold | [4] |
| PF-05089771 | 9.49 | High | [5] |
| Compound 10o | 0.64 | >50,000-fold | [5][6] |
| GDC-0276 | ~1 | High | [7] |
| GDC-0310 | Not specified | Improved vs. GDC-0276 | [7] |
| AM-2099 (Compound 16) | Not specified | High | [8] |
Note: IC50 values can vary based on the specific experimental conditions, such as the holding potential used in patch-clamp electrophysiology.
Table 2: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| GDC-0276 | Plasma exposure increased with dose; tolerated up to 270 mg twice daily in humans. | Human | [9][10] |
| PF-05089771 | Underwent Phase II clinical trials. | Human | [5] |
| Compound 51 (Lupin) | Favorable pharmacokinetic profile across different species. | Mouse | [11] |
| AM-2099 (Compound 16) | Favorable pharmacokinetic profile. | Rat, Dog | [8] |
Detailed pharmacokinetic data for this compound in the public domain is limited.
Table 3: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Efficacy | Species | Reference | |---|---|---|---| | Compound 3 (Amgen) | Acute and inflammatory pain | Significant analgesic effects | Rodent |[12] | | Compound 10o | Acetic acid-induced writhing | Dose-dependent suppression of writhing | Mouse |[5] | | Compound 51 (Lupin) | Veratridine and formalin-induced inflammatory pain, CCI-induced neuropathic pain | Robust efficacy | Mouse |[11] |
Mechanism of Action: Targeting the Voltage Sensor Domain
Aryl sulfonamide inhibitors, including this compound, exert their effects by binding to a novel site on the voltage-sensor domain of domain IV (VSD4) of the Nav1.7 channel.[13][14] This is distinct from the pore-blocking mechanism of many other sodium channel inhibitors. This unique mechanism is believed to contribute to their high degree of selectivity for Nav1.7 over other sodium channel isoforms, particularly the cardiac channel Nav1.5, which is a critical consideration for safety.[8][15] The binding of these inhibitors to the VSD4 stabilizes the channel in a non-conducting state.
Nav1.7 Signaling in Nociception
Nav1.7 channels are densely expressed in the peripheral terminals of nociceptive neurons, which are specialized sensory neurons that detect painful stimuli.[1][16] They act as threshold channels, amplifying small, sub-threshold depolarizations to initiate an action potential. The influx of sodium ions through Nav1.7 channels at the nerve ending generates a nerve impulse that is then propagated along the axon to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.[1][16]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50 and State-Dependence
This protocol is fundamental for characterizing the potency and mechanism of action of Nav1.7 inhibitors.[17][18][19][20][21]
1. Cell Culture:
-
HEK293 or CHO cells stably expressing human Nav1.7 channels are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a 5% CO2 incubator.
-
For recording, cells are plated onto glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass and filled with the internal solution. Pipette resistance should be 2-5 MΩ.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
To assess state-dependence, IC50 values are often determined at a depolarized holding potential (e.g., -40 mV) where a significant fraction of channels are in the inactivated state.
-
Nav1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
The test compound is perfused at increasing concentrations, and the inhibition of the peak Nav1.7 current is measured.
-
The IC50 is calculated by fitting the concentration-response data to the Hill equation.
5. Voltage-Clamp Protocol for Assessing State-Dependence:
-
To further characterize state-dependence, the effect of the inhibitor is measured at different holding potentials.
-
A common protocol involves a pre-pulse to various potentials to modulate the distribution of channels between resting, open, and inactivated states before a test pulse to elicit current.
-
A significant increase in potency at more depolarized holding potentials indicates preferential binding to the inactivated state of the channel.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. nanion.de [nanion.de]
- 21. homepages.gac.edu [homepages.gac.edu]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics, underscored by human genetic studies linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. GX-674 is a potent and selective antagonist of the Nav1.7 channel. This guide provides a framework for validating the activity of this compound, comparing its preclinical efficacy with other known Nav1.7 inhibitors, and leveraging Nav1.7 knockout (KO) models to confirm its on-target effects. The experimental data and protocols presented herein are synthesized from publicly available research to guide further investigation.
Introduction to this compound and Nav1.7 Inhibition
This compound is a small molecule inhibitor known for its high potency and selectivity for the Nav1.7 sodium channel. The validation of its analgesic potential relies on demonstrating its efficacy in preclinical pain models and, crucially, confirming that this efficacy is mediated through the specific inhibition of Nav1.7. Nav1.7 knockout animal models, which mimic the human pain-insensitive phenotype, are invaluable tools for this purpose. By comparing the behavioral and electrophysiological responses of wild-type (WT) and Nav1.7 KO animals to noxious stimuli in the presence and absence of this compound, researchers can definitively attribute the compound's effects to its intended target.
Comparative Efficacy of Nav1.7 Inhibitors in Preclinical Pain Models
A critical step in evaluating a new compound is to benchmark its performance against existing alternatives. While direct head-to-head studies involving this compound are limited in the public domain, we can compile and compare available data for other selective Nav1.7 inhibitors in widely used inflammatory pain models: the formalin test and the Complete Freund's Adjuvant (CFA) model.
Formalin-Induced Inflammatory Pain
The formalin test is a biphasic model of inflammatory pain. The early phase (Phase 1) is characterized by acute nociception, while the late phase (Phase 2) reflects inflammatory pain sensitization. The data below summarizes the reported efficacy of various Nav1.7 inhibitors in this model.
| Compound | Animal Model | Route of Administration | Dose | Phase 1 Inhibition | Phase 2 Inhibition | Reference |
| ProTx-II | Rat | Intrathecal | 2 µg | Significant Reduction | Significant Reduction | [1] |
| PF-05089771 | Mouse | Oral | 100 mg/kg | Not Reported | Increased thermal withdrawal latency | [2] |
| JZTX-34 | Mouse | Intraperitoneal | 2 mg/kg | Significant Reduction | Several-fold more effective than morphine | [3] |
| QLS-81 | Mouse | Intraperitoneal | 5, 10, 20 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [4] |
CFA-Induced Inflammatory Pain
The injection of Complete Freund's Adjuvant (CFA) into the paw of a rodent induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia. This model is useful for assessing the efficacy of analgesics in a chronic inflammatory pain setting.
| Compound | Animal Model | Route of Administration | Key Finding | Reference |
| Nav1.7 Knockout | Mouse | N/A | Absent thermal hyperalgesia | [5] |
| PF-05089771 | Mouse | Not Specified | Requires high plasma concentrations for efficacy | [1] |
| DWP-17061 | Mouse | Not Specified | Superior efficacy compared to PF-05089771 | [6] |
| HpTx3 | Mouse | Subcutaneous | Reduced mechanical hyperalgesia | [7] |
Note: The absence of thermal hyperalgesia in Nav1.7 KO mice in the CFA model provides a crucial baseline for the expected efficacy of a truly selective and potent Nav1.7 inhibitor like this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in validating this compound's activity.
Whole-Cell Voltage-Clamp Recordings in DRG Neurons from Nav1.7 WT and KO Mice
This protocol is designed to measure the effect of this compound on Nav1.7 currents in isolated dorsal root ganglion (DRG) neurons.
1. DRG Neuron Isolation and Culture:
-
Euthanize adult Nav1.7 WT and KO mice according to approved institutional protocols.
-
Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on laminin-coated glass coverslips and incubate for 2-24 hours before recording.[8]
2. Electrophysiological Recording:
-
Place the coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3.
-
Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons (capacitance < 30 pF), which are predominantly nociceptors.[9]
-
Hold the cell at a membrane potential of -80 mV.
-
To isolate TTX-sensitive Nav1.7 currents, use a voltage protocol that steps the membrane potential from -120 mV to a series of depolarizing potentials (e.g., -80 to +40 mV in 5 mV increments).[8]
-
To differentiate Nav1.7 currents from other TTX-sensitive currents, a prepulse to -50 mV can be used to inactivate most Nav channels other than Nav1.7.
-
After establishing a stable baseline current, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the current-voltage (I-V) relationship and dose-response curves for this compound in both WT and Nav1.7 KO neurons. The absence of a this compound effect in KO neurons would confirm its on-target activity.
Formalin Test in Mice
This behavioral assay assesses nociceptive responses to a chemical irritant.
1. Acclimation:
-
Place mice individually in clear observation chambers for at least 30 minutes to acclimate.
2. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
3. Formalin Injection:
-
Briefly restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[4]
4. Behavioral Observation:
-
Immediately after injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw for two distinct periods: Phase 1 (0-10 minutes post-injection) and Phase 2 (15-40 minutes post-injection).[3][10]
5. Data Analysis:
-
Compare the duration of nociceptive behaviors between the this compound-treated group and the vehicle-treated group for both phases.
CFA-Induced Thermal Hyperalgesia in Mice
This model evaluates the effect of a compound on persistent inflammatory pain.
1. Baseline Measurement:
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) for each mouse.
2. CFA Injection:
-
Anesthetize the mice and inject 20 µL of CFA into the plantar surface of one hind paw.[5]
3. Post-Injection Testing:
-
At various time points after CFA injection (e.g., 24 hours, 48 hours, 7 days), administer this compound or vehicle.
-
At a set time after drug administration, re-measure the paw withdrawal latency to the thermal stimulus.
4. Data Analysis:
-
Calculate the reversal of thermal hyperalgesia as the percentage increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and underlying biological pathways.
Caption: Experimental workflow for validating this compound using Nav1.7 WT and KO models.
Caption: Simplified signaling pathway of pain transmission mediated by Nav1.7 and the inhibitory action of this compound.
Conclusion
The validation of this compound as a viable analgesic candidate hinges on rigorous preclinical testing that confirms both its efficacy and its specific on-target activity. The use of Nav1.7 knockout models is indispensable in this process. By demonstrating that the analgesic effects of this compound are absent in animals lacking the Nav1.7 channel, researchers can provide compelling evidence for its mechanism of action. The comparative data, while currently incomplete for this compound, highlights the benchmarks set by other Nav1.7 inhibitors and provides a context for future studies. The detailed experimental protocols provided in this guide offer a starting point for researchers to design and execute the necessary experiments to fully characterize the therapeutic potential of this compound.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in pain signaling pathways has spurred the development of highly selective inhibitors. Among these, GX-674 has garnered significant attention. This guide provides a comprehensive comparison of the selectivity profile of this compound across Nav isoforms, juxtaposed with other notable Nav1.7 inhibitors. The information is presented to aid researchers in making informed decisions for their drug discovery and development programs.
Unveiling the Selectivity of this compound: A Head-to-Head Comparison
This compound, an aryl sulfonamide, is a potent and state-dependent antagonist of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM when channels are held at a hyperpolarized potential of -40 mV.[1] A key characteristic of a promising therapeutic candidate is its selectivity for the target channel over other Nav isoforms to minimize off-target effects. This compound demonstrates remarkable selectivity, being approximately 100,000 times more potent for Nav1.7 than for the cardiac isoform Nav1.5.[2]
To provide a clearer perspective, the table below summarizes the available inhibitory potency of this compound and compares it with other well-characterized Nav1.7 inhibitors: GDC-0276, GDC-0310, and GX-936.
| Nav Isoform | This compound IC50 (nM) | GDC-0276 IC50 (nM) | GDC-0310 IC50 (nM) | GX-936 IC50 (nM) |
| hNav1.1 | Data not available | ~8.4 | 202 | Data not available |
| hNav1.2 | Data not available | >8.4 | 38 | Data not available |
| hNav1.3 | Data not available | Data not available | Data not available | Data not available |
| hNav1.4 | Data not available | ~8.4 | 3.4 | Data not available |
| hNav1.5 | ~10,000 | >8.4 | 551 | Data not available |
| hNav1.6 | Data not available | ~480 | 198 | Data not available |
| hNav1.7 | 0.1 | 0.4 | 0.6 | ~1-40 |
| hNav1.8 | Data not available | Data not available | Data not available | Data not available |
| hNav1.9 | Data not available | Data not available | Data not available | Data not available |
Note: Some IC50 values for GDC-0276 were calculated based on reported selectivity folds.[3][4] The IC50 for GX-936 can vary depending on the assay conditions.[3][5] Data for several isoforms for this compound and GX-936 are not publicly available.
The Science Behind the Selectivity: Experimental Protocols
The determination of the isoform selectivity of Nav channel inhibitors relies on robust and precise experimental techniques. The most common and gold-standard method is the whole-cell patch-clamp electrophysiology assay performed on mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, that are stably or transiently transfected to express a specific human Nav channel isoform.
A detailed protocol for such an experiment is outlined below:
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and conditions.
-
Cells are transfected with plasmids containing the cDNA for the specific human Nav isoform alpha subunit (e.g., SCN9A for Nav1.7) and auxiliary beta subunits (e.g., β1 and β2) to ensure proper channel expression and function.
2. Electrophysiological Recording:
-
Preparation: Transfected cells are plated onto glass coverslips and transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution containing physiological ion concentrations.
-
Pipettes: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution containing a specific ionic composition to mimic the cell's interior.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ), electrically isolating a small patch of the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
3. Voltage-Clamp Protocol and Data Acquisition:
-
The cell membrane potential is clamped at a specific holding potential (e.g., -120 mV) using a patch-clamp amplifier.
-
To elicit Nav channel currents, a series of voltage steps are applied. A common protocol to assess state-dependent inhibition involves:
-
A depolarizing prepulse to a potential that promotes the inactivated state of the channel (e.g., -40 mV for Nav1.7).
-
A subsequent test pulse to a potential that elicits a peak inward sodium current (e.g., 0 mV).
-
-
Currents are recorded before and after the application of increasing concentrations of the test compound (e.g., this compound).
4. Data Analysis:
-
The peak inward sodium current amplitude in the presence of the compound is compared to the control (vehicle) current.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the channel activity.
The Mechanism of Action: A Deeper Dive
This compound and its structural analogs, like GX-936, exert their inhibitory effect through a unique mechanism. They bind to a novel receptor site on the voltage-sensor domain IV (VSD4) of the Nav1.7 channel.[6] This binding is state-dependent, meaning the inhibitor has a higher affinity for the channel when it is in the activated or inactivated state, which occurs during neuronal firing. By binding to VSD4, these compounds are thought to trap the channel in a non-conducting state, thereby preventing the propagation of pain signals. The high selectivity of these compounds for Nav1.7 is attributed to specific amino acid residues within the VSD4 binding pocket that differ among the Nav channel isoforms.[6]
Conclusion
This compound stands out as a highly potent and selective inhibitor of Nav1.7. Its unique mechanism of action, targeting the VSD4, offers a promising avenue for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. While a complete selectivity profile across all Nav isoforms is not yet publicly available, the existing data underscores its significant selectivity for Nav1.7. The comparative data provided in this guide, alongside the detailed experimental protocols, should serve as a valuable resource for researchers dedicated to advancing the field of pain therapeutics. Further investigation into the selectivity of this compound against all Nav channel subtypes will be crucial for its continued development and potential clinical translation.
References
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GX-936 | Nav1.7 inhibitor | CAS# 1235406-09-3 | cardiovascular and neurological disorders| GX 936; GX936; PF-05196233; PF05196233| InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of GX-674
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the voltage-gated sodium channel 1.7 (NaV1.7) inhibitor, GX-674, focusing on its efficacy as determined through both in vitro and in vivo experimental models. As a potent and highly selective antagonist of NaV1.7, a genetically validated target for pain, this compound serves as a critical tool for understanding the translation of preclinical findings to potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview for the scientific community.
Executive Summary
This compound is a potent, state-dependent, and isoform-selective antagonist of the NaV1.7 sodium channel.[1] In vitro studies have demonstrated its exceptional potency at the nanomolar level, showcasing high selectivity for NaV1.7 over other sodium channel isoforms. While specific in vivo efficacy data for this compound in established animal models of pain are not extensively published in publicly available literature, this guide outlines the standard experimental procedures used to determine such efficacy. The significant challenge in the field remains the translation of high in vitro potency of NaV1.7 inhibitors into robust analgesic effects in vivo. This guide will, therefore, present the known in vitro characteristics of this compound and provide the context of in vivo validation challenges and methodologies.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the key in vitro inhibitory activity of this compound against the human NaV1.7 channel.
| Parameter | Value | Cell Line | Method | Reference |
| IC50 | 0.1 nM | HEK293 cells | Electrophysiology (at -40 mV) | --INVALID-LINK-- |
| Selectivity | >100,000-fold vs. NaV1.5 | HEK293 cells | Electrophysiology | --INVALID-LINK-- |
Note: The potency of state-dependent inhibitors like this compound is highly dependent on the voltage protocol used in the electrophysiological recordings.
In Vivo Efficacy of NaV1.7 Inhibitors: A General Overview
While specific data for this compound is not available, the table below illustrates the typical parameters measured in preclinical in vivo studies for NaV1.7 inhibitors using common animal pain models.
| Animal Model | Key Parameters Measured | Expected Outcome for an Efficacious Compound |
| Formalin Test | Paw licking/flinching time (Phase I & II) | Significant reduction in licking/flinching time, particularly in Phase II |
| Carrageenan-induced Thermal Hyperalgesia | Paw withdrawal latency to a thermal stimulus | Increased paw withdrawal latency compared to vehicle-treated animals |
| Chronic Constriction Injury (CCI) / Spared Nerve Injury (SNI) | Mechanical withdrawal threshold (von Frey filaments) | Increased mechanical withdrawal threshold compared to vehicle-treated animals |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the voltage sensor domain 4 (VSD4) of the NaV1.7 channel.[2] NaV1.7 channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By binding to VSD4, this compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary to initiate an action potential. This effectively dampens the transmission of pain signals from the peripheral nervous system to the central nervous system.
Caption: Mechanism of action of this compound on the NaV1.7 channel.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for assessing the potency and selectivity of ion channel modulators like this compound.
Caption: Workflow for in vitro electrophysiological assessment.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Voltage Protocol:
-
To assess state-dependent inhibition, a holding potential that maintains a fraction of channels in the inactivated state (e.g., -40 mV) is used.
-
Currents are elicited by a depolarizing test pulse (e.g., to 0 mV).
-
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the extracellular solution. The compound is perfused onto the cells.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
In Vivo: Rodent Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.[3][4][5][6][7]
Caption: Workflow for the in vivo rodent formalin test.
Methodology:
-
Animals: Adult male or female mice or rats are used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30-60 minutes, depending on the route of administration).
-
Formalin Injection: A small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases:
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for both phases for each animal. The data from the this compound-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the duration of these behaviors in Phase II is indicative of analgesic efficacy.
Conclusion
This compound is a highly potent and selective in vitro inhibitor of the NaV1.7 channel. While this profile makes it an excellent tool for studying NaV1.7 pharmacology, the translation of these in vitro properties to in vivo analgesic efficacy remains a critical area of investigation. The experimental protocols detailed in this guide provide a framework for the types of studies necessary to bridge this translational gap. Future research providing in vivo data for this compound in models such as the formalin test will be crucial for a complete understanding of its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
A Head-to-Head Comparison of NaV1.7 Inhibitors: GX-674 and GDC-0276
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent and selective inhibitors of the voltage-gated sodium channel NaV1.7: GX-674 and GDC-0276. Both compounds have been significant in the exploration of NaV1.7 as a therapeutic target for pain. This document summarizes their performance, supported by available preclinical and clinical data, and outlines the experimental methodologies used in their evaluation.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory neurons has made it a highly attractive target for the development of novel, non-opioid analgesics.[1][2] Both this compound and GDC-0276 are small molecule inhibitors that have demonstrated high potency and selectivity for NaV1.7, operating through a sophisticated mechanism of action.
Mechanism of Action: Targeting the Voltage Sensor
Both this compound and GDC-0276 are aryl sulfonamide-based compounds that selectively target the voltage-sensor domain IV (VSD4) of the NaV1.7 channel.[3][4][5] This represents a distinct mechanism from traditional local anesthetics that block the channel's pore. These inhibitors bind to the activated state of VSD4, engaging with the fourth arginine gating charge (R4) on the S4 helix.[3][5] By binding to this site, they effectively "trap" the voltage sensor in its activated conformation, which is thought to stabilize the inactivated state of the channel and thereby prevent the propagation of action potentials.[3][5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and GDC-0276. It is important to note that this data has been compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not publicly available.
In Vitro Potency
| Compound | Target | IC50 (nM) | Holding Potential | Reference |
| This compound | hNaV1.7 | 0.1 | -40 mV | [3][6] |
| GDC-0276 | hNaV1.7 | 0.4 | N/A | [4] |
In Vitro Selectivity
GDC-0276 has been characterized against a panel of human NaV channel subtypes, demonstrating significant selectivity for NaV1.7.
| NaV Subtype | GDC-0276 IC50 (nM) | Selectivity Fold (vs. hNaV1.7) | Reference |
| hNaV1.1 | >1000 | >2500 | [4] |
| hNaV1.2 | >1000 | >2500 | [4] |
| hNaV1.3 | 250 | 625 | [4] |
| hNaV1.4 | 8.5 | 21 | [4] |
| hNaV1.5 | 290 | 725 | [4] |
| hNaV1.6 | 480 | 1200 | [4] |
| hNaV1.8 | >10000 | >25000 | [4] |
For This compound , while a full selectivity panel is not publicly available, it is reported to be highly selective. One source indicates it is approximately 100,000 times more potent for NaV1.7 than for the cardiac sodium channel, NaV1.5.[3]
Preclinical and Clinical Development
GDC-0276
This compound
Information on the clinical development of this compound is limited. As of 2018, it had not progressed to clinical trials. While direct in vivo efficacy data for this compound is not available, related acylsulfonamide compounds from the same class, such as GX-201 and GX-585, have shown robust analgesic activity in mouse models of inflammatory and neuropathic pain at low multiples of their IC50.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize NaV1.7 inhibitors, based on methodologies described in the primary literature.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory potency of compounds on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human NaV1.7 channel are cultured in standard media.
-
Recording: Whole-cell voltage-clamp recordings are performed.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.3.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.7 currents. For state-dependent inhibitors like this compound, a holding potential that promotes the inactivated state (e.g., -40 mV or -60 mV) is often used.[6] A brief hyperpolarizing pulse (e.g., to -120 mV) may be used to recover a fraction of channels from inactivation before a depolarizing test pulse (e.g., to 0 mV) to measure the current.
-
Data Acquisition: Baseline currents are recorded, followed by the application of the test compound at various concentrations. The effect of the compound on the peak inward current is measured.
-
Analysis: The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vivo Pain Models (General Methodology)
Preclinical efficacy of NaV1.7 inhibitors is often assessed in rodent models of pain.
Common Models:
-
Inflammatory Pain: Injection of formalin or Complete Freund's Adjuvant (CFA) into the paw to induce inflammatory pain, measured by licking/flinching behavior or thermal/mechanical hypersensitivity.
-
Neuropathic Pain: Models such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve are used to induce neuropathic pain, with endpoints typically being mechanical allodynia (von Frey test) or thermal hyperalgesia (Hargreaves test).[2]
-
Target Engagement Models: Specialized models, such as those using a NaV1.7 activator (e.g., a scorpion toxin) to induce a specific pain behavior, can be used to confirm that the analgesic effect of a compound is due to its action on NaV1.7.
General Procedure:
-
Model Induction: The pain model is established in rodents (typically mice or rats).
-
Compound Administration: The test compound (e.g., this compound or GDC-0276) is administered, usually orally or via injection.
-
Behavioral Testing: At various time points after dosing, the animals' pain responses are assessed using the relevant behavioral tests.
-
Analysis: The effect of the compound on pain behaviors is compared to a vehicle-treated control group to determine analgesic efficacy.
Summary and Conclusion
Both this compound and GDC-0276 are highly potent and selective inhibitors of NaV1.7 that have been instrumental in validating this channel as a target for pain therapeutics. This compound exhibits exceptional in vitro potency, while GDC-0276 has a well-documented selectivity profile and has been evaluated in a Phase I clinical trial.
The discontinuation of GDC-0276's development highlights the challenges in translating potent NaV1.7 inhibition into a safe and effective clinical therapy. While the clinical path for this compound is less clear, the promising preclinical efficacy of related compounds suggests that the aryl sulfonamide class holds potential.
For researchers, the choice between these or similar compounds will depend on the specific experimental context. This compound may be preferable for in vitro studies requiring maximal potency, while the broader dataset available for GDC-0276 might be more informative for certain translational studies. Ultimately, the continued exploration of the NaV1.7 VSD4 binding site with novel chemical matter remains a promising avenue in the quest for new pain therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Potential of GX-674 Compared to Standard Analgesics: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel voltage-gated sodium channel 1.7 (NaV1.7) inhibitor, GX-674, with standard analgesics, including opioids (e.g., morphine) and non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen). The content is structured to offer an objective assessment of their therapeutic potential, supported by available preclinical data and detailed experimental methodologies.
Executive Summary
Data Presentation: Quantitative Comparison of Analgesic Properties
The following tables summarize the key pharmacological and efficacy data for this compound and standard analgesics. It is important to note that the data for this compound and standard analgesics are derived from separate studies and are not from direct head-to-head comparisons.
| Pharmacological Profile | This compound | Opioids (e.g., Morphine) | NSAIDs (e.g., Ibuprofen) |
| Primary Target | Voltage-Gated Sodium Channel 1.7 (NaV1.7) | Mu (μ), Kappa (κ), and Delta (δ) opioid receptors | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes |
| Mechanism of Action | Blocks the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons. | Activate opioid receptors, leading to inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, which hyperpolarizes neurons and reduces neurotransmitter release. | Inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. |
| Selectivity | Highly selective for NaV1.7 over other NaV subtypes. | Varying selectivity for different opioid receptor subtypes. | Varying selectivity for COX-1 versus COX-2. |
| Reported IC50 | ~0.1 nM for human NaV1.7[1][2] | Varies by opioid and receptor subtype (e.g., Morphine has a Ki of 1.6 nM for the μ-opioid receptor). | Varies by NSAID and COX isoform (e.g., Ibuprofen has an IC50 of ~2.5 µM for COX-1 and ~1.5 µM for COX-2). |
| Preclinical Efficacy in Pain Models | This compound (and other NaV1.7 Inhibitors) | Opioids (e.g., Morphine) | NSAIDs (e.g., Ibuprofen) |
| Formalin Test (Inflammatory Pain) | Effective in reducing pain behaviors, particularly in the second phase. | Highly effective in reducing pain behaviors in both phases. | Effective in reducing pain behaviors, particularly in the second phase. |
| Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain) | Demonstrates efficacy in reversing thermal and mechanical hyperalgesia. | Highly effective in reversing thermal and mechanical hyperalgesia. | Effective in reversing thermal and mechanical hyperalgesia. |
| Neuropathic Pain Models (e.g., CCI, SNI) | Preclinical studies often show significant pain relief, though this has not consistently translated to clinical efficacy[3]. | Effective, but efficacy can be variable and may require higher doses, with the risk of tolerance and side effects. | Generally show limited efficacy in neuropathic pain models. |
| Acute Nociceptive Pain (e.g., Hot Plate, Tail Flick) | Efficacy can be variable and may depend on the specific model and stimulus intensity. | Highly effective in increasing pain thresholds. | Generally less effective in models of acute thermal nociception. |
Experimental Protocols
Detailed methodologies for key preclinical pain models are provided below to facilitate the replication and comparison of findings.
Electrophysiology: Patch-Clamp Analysis of NaV1.7 Inhibition
Objective: To determine the potency and selectivity of a compound in inhibiting NaV1.7 channels.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.
-
Recording Configuration: Whole-cell patch-clamp recording.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, a depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit a sodium current.
-
To assess use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 10 Hz).
-
-
Data Analysis: The peak inward sodium current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted to determine the IC50 value.
In Vivo Analgesia: Formalin Test
Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
A solution of 2.5% formalin (in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
Pain-related behaviors (licking, flinching, and biting of the injected paw) are observed and quantified during two distinct phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes post-injection): Represents inflammatory pain.
-
-
-
Drug Administration: The test compound, vehicle control, or positive control (e.g., morphine) is administered at a predetermined time before the formalin injection.
In Vivo Analgesia: Complete Freund's Adjuvant (CFA) Model
Objective: To evaluate the effect of a compound on chronic inflammatory pain and hypersensitivity.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a localized and persistent inflammation.
-
Mechanical allodynia and thermal hyperalgesia are assessed at baseline and at various time points after CFA injection (e.g., 24, 48, 72 hours).
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.
-
-
Drug Administration: The test compound is administered, and behavioral testing is performed at the expected time of peak effect.
In Vivo Analgesia: Hot Plate Test
Objective: To assess the central analgesic activity of a compound against acute thermal pain.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The mouse is placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., morphine) is administered prior to the test.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and standard analgesics, as well as a typical workflow for preclinical analgesic drug discovery.
Figure 1: Signaling Pathway of this compound in Nociception.
Figure 2: Signaling Pathways of Standard Analgesics.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GX-674 Effects in Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in human pain signaling.[1][2][3][4][5] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][5] This strong human genetic validation has spurred the development of selective Nav1.7 inhibitors, among which GX-674 is a notable potent antagonist. This guide provides a comparative overview of this compound, contextualized within the broader landscape of Nav1.7-targeted pain therapeutics, and details relevant experimental protocols for preclinical assessment.
Comparative Analysis of Nav1.7 Inhibitors
While specific in vivo data for this compound in various pain models is not extensively available in the public domain, its in vitro potency and selectivity have been characterized. To provide a comparative perspective, the following table summarizes the key properties of this compound alongside other notable Nav1.7 inhibitors.
| Compound | Target(s) | IC50 (Nav1.7) | Selectivity Profile | Development Status (as of last available public data) |
| This compound | Nav1.7 | ~0.1 nM | High selectivity over other Nav subtypes | Preclinical (as of 2018, had not progressed to clinical trials)[1][2] |
| GDC-0276 | Nav1.7 | 0.4 nM | >21-fold selectivity over Nav1.1, 1.2, 1.4, 1.5, 1.6 | Development stopped after Phase I trials |
| GDC-0310 | Nav1.7 | 0.6 nM | >63-fold selectivity over Nav1.1, 1.2, 1.5; ~6-fold over Nav1.4 | Development stopped after Phase I trials |
| PF-05089771 | Nav1.7 | 15 nM | >600-fold selectivity over Nav1.3, 1.4, 1.5, 1.8; modest over Nav1.2 (~8-fold) and Nav1.6 (~11-fold) | Phase II trials completed; did not show superiority over pregabalin (B1679071) in diabetic peripheral neuropathy |
Signaling Pathway of Nav1.7 in Nociception
The following diagram illustrates the role of the Nav1.7 channel in the transmission of pain signals from the periphery to the central nervous system.
Experimental Protocols for Assessing Analgesic Efficacy
The following are detailed methodologies for two standard preclinical pain models that are appropriate for evaluating the efficacy of Nav1.7 inhibitors like this compound.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute nociception and inflammatory pain sensitization.[6][7][8][9]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used. Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound or a vehicle control is administered at a predetermined time before formalin injection (e.g., 30-60 minutes), typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Formalin Injection: A 20 µL volume of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[9][10]
-
Behavioral Observation: Immediately after injection, the animal is placed in a clear observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases:
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The efficacy of this compound is determined by comparing the behavioral scores of the drug-treated group to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used animal model of peripheral neuropathic pain that mimics symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[11][12][13][14]
Methodology:
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of one hind limb is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each.[11][12] The incision is then closed.
-
Post-Operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which neuropathic pain behaviors develop.
-
Drug Administration: this compound or a vehicle control is administered to the animals after the development of neuropathic pain.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.[11]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency indicates thermal hyperalgesia.
-
-
Data Analysis: The paw withdrawal thresholds (in grams) and latencies (in seconds) are recorded before and after drug administration. The reversal of allodynia and hyperalgesia in the drug-treated group is compared to the vehicle group.
Preclinical Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel analgesic compound like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 12. aragen.com [aragen.com]
- 13. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. GX-674, a potent and highly selective sulfonamide inhibitor of Nav1.7, has been a valuable research tool. However, the landscape of Nav1.7 inhibitors is continually evolving, with a diverse array of alternative molecules demonstrating unique pharmacological profiles. This guide provides a comprehensive comparison of key alternatives to this compound, offering a detailed analysis of their performance, supported by experimental data and methodologies to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of Nav1.7 Inhibitors
The following tables summarize the in vitro potency and selectivity of prominent Nav1.7 inhibitors against various sodium channel isoforms. Understanding these profiles is crucial for interpreting experimental results and predicting potential off-target effects.
Table 1: Potency Against Human Nav1.7
| Compound | Type | IC50 (nM) | State Dependence | Reference |
| This compound | Small Molecule (Sulfonamide) | 0.1 | State-dependent | [1] |
| PF-05089771 | Small Molecule (Sulfonamide) | 11 | State-dependent | [2] |
| ST-2427 | Small Molecule | 72 | State-independent | [3][4] |
| Hd1a | Peptide (Spider Venom) | Not explicitly provided in nM, but potent | Gating modifier | |
| Pn3a | Peptide (Spider Venom) | 0.9 | Gating modifier | [5] |
| ProTX-II | Peptide (Spider Venom) | 0.3 | Gating modifier | [6] |
Table 2: Selectivity Profile of Nav1.7 Inhibitors (IC50 in µM)
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.8 | Reference |
| This compound | - | - | - | - | ~10 | - | - | [7] |
| PF-05089771 | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 | >10 | [8] |
| ST-2427 | >14.4 | >14.4 | >14.4 | >14.4 | >14.4 | >14.4 | >14.4 | [4] |
| Hd1a | Potent Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | No Inhibition | Moderate Inhibition | No Inhibition | |
| Pn3a | ~0.036 | ~0.09 | ~0.09 | ~0.09 | >0.81 | ~0.09 | >0.81 | [5] |
| ProTX-II | >0.03 | >0.03 | >0.03 | >0.03 | >0.03 | >0.03 | >0.03 | [6] |
Note: A hyphen (-) indicates that specific data was not found in the searched literature. Fold-selectivity can be calculated by dividing the IC50 for the off-target channel by the IC50 for Nav1.7.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the role of Nav1.7 in pain signaling and the workflows for key preclinical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 4. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, sparking significant interest in the development of selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This guide provides a detailed comparison of the small-molecule inhibitor GX-674 against a range of peptide-based Nav1.7 inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Nav1.7 Inhibition Strategies
Two primary strategies have dominated the landscape of Nav1.7 inhibitor development: small molecules and peptide-based therapeutics.
-
Small-Molecule Inhibitors (e.g., this compound): These are typically orally bioavailable compounds that can penetrate the central nervous system (CNS), though peripheral restriction is often a desirable trait to minimize off-target effects. They often exhibit state-dependent binding, showing higher affinity for inactivated states of the channel. This compound is a potent, state-dependent, and isoform-selective aryl sulfonamide antagonist of Nav1.7.[1]
-
Peptide-Based Inhibitors: Often derived from the venoms of spiders, scorpions, and centipedes, these larger molecules can offer high potency and selectivity for Nav1.7. Their development focuses on improving stability, reducing immunogenicity, and enhancing their ability to reach their target site in vivo. Prominent examples include ProTx-II, JzTx-V, and µ-SLPTX-Ssm6a.
In Vitro Performance: Potency and Selectivity
The therapeutic potential of a Nav1.7 inhibitor is heavily reliant on its potency and its selectivity against other Nav channel subtypes to avoid adverse effects, particularly cardiac (Nav1.5), skeletal muscle (Nav1.4), and central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.
Table 1: Comparative IC50 Values of this compound and Peptide-Based Nav1.7 Inhibitors
| Inhibitor | Type | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) | Nav1.9 IC50 (nM) |
| This compound | Small Molecule | 0.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | ~300 | >10,000 | >10,000 |
| ProTx-II | Peptide (Spider Venom) | 0.3 | 30-150 | 30-150 | 30-150 | 30-150 | 30-150 | 30-150 | >1000 | >1000 |
| JNJ63955918 (ProTx-II Analog) | Peptide (Engineered) | ~10 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| AM-8145 (JzTx-V Analog) | Peptide (Engineered) | 0.8 | ~24 | ~96 | >100 | >100 | >1000 | ~96 | >1000 | >1000 |
| µ-SLPTX-Ssm6a | Peptide (Centipede Venom) | ~25 | >4,100 | 813 | >10,000 | >10,000 | >10,000 | >15,200 | >10,000 | >10,000 |
Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.
In Vivo Efficacy in Preclinical Pain Models
The analgesic potential of Nav1.7 inhibitors is evaluated in various rodent models of pain, including those for inflammatory and neuropathic pain.
Table 2: Summary of In Vivo Efficacy Data
| Inhibitor | Type | Pain Model | Animal Model | Route of Administration | Observed Effect |
| This compound | Small Molecule | Data not publicly available in detail | - | - | - |
| JNJ63955918 (ProTx-II Analog) | Peptide (Engineered) | Formalin-induced flinching, Thermal nociception | Rat | Intrathecal | Dose-dependent reduction in pain behaviors.[2][3] |
| AM-6120 (JzTx-V Analog) | Peptide (Engineered) | Histamine-induced pruritis | Mouse | Subcutaneous | Blocked histamine-induced pruritis, demonstrating systemic activity.[4] |
| µ-SLPTX-Ssm6a | Peptide (Centipede Venom) | Formalin-induced pain, Thermal pain, Acid-induced pain | Rodent | - | More potent analgesic than morphine in chemical-induced pain; equipotent in thermal and acid-induced pain.[5][6][7] |
Pharmacokinetic Properties
A key differentiator between small molecules and peptides is their pharmacokinetic profile.
-
This compound (as a small molecule): Generally, small-molecule Nav1.7 inhibitors are designed for oral bioavailability. Their pharmacokinetic properties, such as half-life and clearance, can be optimized through medicinal chemistry. Specific pharmacokinetic data for this compound is not widely published.
-
Peptide-Based Inhibitors: Peptides typically have poor oral bioavailability and are administered via injection (e.g., intrathecal, subcutaneous). They can be susceptible to proteolytic degradation, leading to shorter half-lives. Research is ongoing to improve the drug-like properties of peptide inhibitors.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibitor Screening
This protocol outlines the general procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using an automated patch-clamp platform (e.g., Qube, Patchliner, or SyncroPatch).
Cell Culture:
-
HEK293 cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a 5% CO2 incubator and passaged upon reaching 70-90% confluency.
-
For experiments, cells are harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing test pulse to 0 mV for 20 ms (B15284909) is applied to elicit a peak Nav1.7 current.
-
A pre-pulse to a depolarized potential (e.g., -40 mV) for a sustained period can be used to assess state-dependent inhibition of the inactivated state.
-
Compound at various concentrations is applied, and the peak current is measured and compared to the baseline current to determine the percentage of inhibition.
-
IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Automated patch-clamp workflow for IC50 determination.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain in rodents.[8][9][10][11]
Surgical Procedure:
-
The animal (rat or mouse) is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are placed around the nerve with a spacing of about 1 mm.
-
The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves apparatus) is assessed. A shorter withdrawal latency indicates thermal hyperalgesia.
Workflow for the Chronic Constriction Injury (CCI) model.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The CFA model is used to induce a persistent inflammatory pain state.[12][13][14][15][16]
Procedure:
-
A baseline measurement of paw volume and pain sensitivity (mechanical and thermal) is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected into the plantar surface of the rodent's hind paw.
-
Inflammation, characterized by edema, erythema, and hyperalgesia, develops over several hours to days and can persist for weeks.
Outcome Measures:
-
Edema: Paw volume is measured using a plethysmometer.
-
Mechanical Hyperalgesia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a radiant heat source.
Workflow for the CFA-induced inflammatory pain model.
Nav1.7 Signaling Pathway in Pain
Nav1.7 channels are highly expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. They act as threshold channels, amplifying subthreshold depolarizations to initiate action potentials that propagate pain signals to the spinal cord and then to the brain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Tarantula Venom-Derived NaV1.7-Inhibitory JzTx-V Peptide 5-Br-Trp24 Analogue AM-6120 with Systemic Block of Histamine-Induced Pruritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective NaV1.7 inhibitor from centipede venom with analgesic efficacy exceeding morphine in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Constriction Injury Model [bio-protocol.org]
- 12. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of GX-674: A Guide for Laboratory Professionals
For researchers and scientists handling GX-674, a potent and selective voltage-gated sodium channel 1.7 (Nav1.7) antagonist, the absence of explicit disposal protocols necessitates a cautious and compliant approach based on established laboratory safety principles.[1][2][3][4][5] While specific guidelines for this compound are not publicly available, general best practices for the disposal of research-grade chemical compounds provide a framework for ensuring safety and regulatory adherence.
All chemical waste, including this compound, should be managed in accordance with federal, state, and institutional regulations.[6][7][8] The primary principle is to treat the substance as hazardous waste unless confirmed otherwise by a comprehensive safety data sheet (SDS) or institutional Environmental Health and Safety (EHS) department.
Key Properties of this compound
While a comprehensive safety profile is not available in the provided search results, the following information has been compiled from supplier data sheets:
| Property | Value | Source |
| CAS Number | 1432913-36-4 | [1][3][4] |
| Molecular Formula | C₂₁H₁₃ClF₂N₆O₃S₂ | [1][3][4] |
| Appearance | Solid | [1] |
| Primary Hazard | Potent biological activity. For research use only. Not for human or veterinary use. | [1][3][4] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [4] |
It is crucial to note that the shipping classification may not reflect the requirements for final disposal.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on standard laboratory practices for chemical waste disposal. Researchers must consult and follow the specific protocols established by their institution's EHS office.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, leak-proof hazardous waste container.[6][9] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible liquid hazardous waste container.[9][10] The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the name and approximate concentration of the solvent(s) used. Never mix incompatible waste streams.[6]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[9]
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7] The storage area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
-
Waste Pickup: Once a waste container is full or has been in storage for the maximum allowable time according to institutional policy (often 90 or 180 days), arrange for its collection by the institution's EHS or hazardous waste management department.[7][11] Do not dispose of this compound down the drain or in the regular trash.[6][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. odu.edu [odu.edu]
- 8. mtu.edu [mtu.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Personal protective equipment for handling GX-674
Essential Safety and Handling Guide for GX-674
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on currently available safety data sheets for this research compound.
Personal Protective Equipment (PPE)
While specific quantitative data on exposure limits for this compound are not available, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile or latex). Inspect gloves prior to use. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Body Protection | Laboratory Coat | Standard laboratory coat. For larger quantities or risk of splash, consider an impervious apron or suit. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the compound as a powder or if aerosolization is possible. Use in a well-ventilated area is required. |
Handling and Storage
Handling:
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Emergency | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Wear appropriate PPE. For powders, gently sweep up the material to avoid creating dust and place it in a suitable container for disposal. For solutions, absorb with an inert material and place in a chemical waste container. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains.
Visual Guides
The following diagrams illustrate the essential workflows for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound from preparation to cleanup.
Caption: A step-by-step plan for the safe and compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
